molecular formula C54H58N8O6 B608558 LH1307

LH1307

Cat. No.: B608558
M. Wt: 915.1 g/mol
InChI Key: RNCINFJGGSQEHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LH1307 is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1 that has an IC50 value of 3 nM in a homologous time-resolved fluorescence (HTRF) assay. It increases the activation of Jurkat cells expressing PD-1 in co-culture with U2OS or CHO cells expressing PD-L1 (EC50s = 79 and 763 nM, respectively, in reporter assays).>This compound is an inhibitor of the interaction between programmed cell death 1 (PD-1) and its ligand PD-L1.

Properties

IUPAC Name

N-[2-[[4-[[3-[3-[[4-[(2-acetamidoethylamino)methyl]-5-[(5-cyanopyridin-3-yl)methoxy]-2-methylphenoxy]methyl]-2-methylphenyl]-2-methylphenyl]methoxy]-2-[(5-cyanopyridin-3-yl)methoxy]-5-methylphenyl]methylamino]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H58N8O6/c1-35-17-47(29-57-13-15-61-39(5)63)53(65-31-43-19-41(23-55)25-59-27-43)21-51(35)67-33-45-9-7-11-49(37(45)3)50-12-8-10-46(38(50)4)34-68-52-22-54(66-32-44-20-42(24-56)26-60-28-44)48(18-36(52)2)30-58-14-16-62-40(6)64/h7-12,17-22,25-28,57-58H,13-16,29-34H2,1-6H3,(H,61,63)(H,62,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCINFJGGSQEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OCC2=C(C(=CC=C2)C3=CC=CC(=C3C)COC4=CC(=C(C=C4C)CNCCNC(=O)C)OCC5=CC(=CN=C5)C#N)C)OCC6=CC(=CN=C6)C#N)CNCCNC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H58N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of LH1307 in Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of publicly available scientific literature and clinical trial databases did not yield any information on a compound or therapeutic agent designated as "LH1307." Therefore, it is not possible to provide an in-depth technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway diagrams as requested.

The search results included information on various other molecules and pathways involved in cancer immunotherapy, such as the immune checkpoint B7-H3, Interleukin-7 (IL-7), and Toll-like receptor 7 (TLR7) agonists. However, none of the retrieved documents mentioned or provided data related to "this compound."

It is possible that "this compound" is a very new, preclinical compound, an internal designation not yet disclosed in public forums, or a term that may be inaccurate. Without any foundational information, the core requirements of this request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways for this compound—cannot be fulfilled.

Further investigation would require specific documentation or publications that directly reference "this compound" to proceed with generating the requested technical guide.

The Binding Affinity of LH1307 to PD-L1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of LH1307, a small molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) interaction with its receptor, Programmed Death-1 (PD-1). This interaction is a critical immune checkpoint that is often exploited by cancer cells to evade the host's immune system. The development of small molecule inhibitors like this compound represents a promising therapeutic strategy in oncology.

Quantitative Analysis of Binding Affinity

The binding affinity of this compound for PD-L1 has been quantitatively assessed, primarily through the determination of its half-maximal inhibitory concentration (IC50). This value indicates the concentration of the inhibitor required to block 50% of the PD-1/PD-L1 interaction.

CompoundTargetAssay TypeIC50 (μM)Reference
This compoundPD-1/PD-L1 InteractionHTRF3.0Basu S, et al. (2019)[1][2]

Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

The determination of the IC50 value for this compound was achieved using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This robust, high-throughput screening method is widely used to study protein-protein interactions. Below is a representative protocol for such an assay.

Objective: To measure the ability of a small molecule inhibitor (e.g., this compound) to disrupt the interaction between PD-1 and PD-L1.

Materials:

  • Recombinant human PD-1 protein (e.g., with a His-tag)

  • Recombinant human PD-L1 protein (e.g., with a GST-tag)

  • Anti-His antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-GST antibody conjugated to a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low volume white plates

  • Test compound (this compound) and controls (e.g., a known inhibitor and DMSO)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: A serial dilution of the test compound (this compound) is prepared in the assay buffer. A small volume of each concentration is dispensed into the wells of a 384-well plate. Control wells containing a known inhibitor (positive control) and DMSO (negative control) are also included.

  • Protein Addition: A pre-mixed solution of recombinant human PD-1 and PD-L1 proteins in the assay buffer is added to all wells. The plate is then incubated for a specified period (e.g., 60 minutes) at room temperature to allow the proteins to interact and reach equilibrium.

  • Detection Reagent Addition: A mixture of the anti-tag antibodies (e.g., anti-His-Europium and anti-GST-d2) in the detection buffer is added to all wells.

  • Incubation: The plate is incubated for a defined period (e.g., 2-4 hours) at room temperature, protected from light, to allow the antibodies to bind to their respective tags.

  • Signal Reading: The plate is read on an HTRF-compatible plate reader. The fluorescence is measured at two wavelengths: the emission wavelength of the donor (e.g., 620 nm) and the emission wavelength of the acceptor (e.g., 665 nm).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is calculated for each well. The percentage of inhibition is determined relative to the controls. The IC50 value is then calculated by fitting the dose-response curve using a suitable software.

Visualizing the Molecular Landscape

To better understand the context of this compound's mechanism of action, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for inhibitor screening.

PD1_Signaling_Pathway cluster_TCell T-Cell cluster_APC Antigen Presenting Cell / Tumor Cell TCR TCR PI3K PI3K TCR->PI3K Ras Ras TCR->Ras CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits Akt Akt PI3K->Akt Activation T-Cell Activation (Proliferation, Cytokine Release) Akt->Activation MEK MEK Ras->MEK ERK ERK MEK->ERK ERK->Activation SHP2->PI3K inhibits SHP2->Ras inhibits MHC MHC MHC->TCR Signal 1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) PDL1 PD-L1 PDL1->PD1 Inhibitory Signal This compound This compound This compound->PDL1 Inhibition

Caption: PD-1/PD-L1 Signaling Pathway and the inhibitory action of this compound.

Inhibitor_Screening_Workflow start Start: Compound Library htrf Primary Screen: High-Throughput HTRF Assay start->htrf dose_response Dose-Response & IC50 Determination htrf->dose_response Identify initial hits secondary_assays Secondary Assays (e.g., SPR, Cellular Assays) dose_response->secondary_assays Confirm activity and selectivity hit_validation Hit Validation & Lead Identification secondary_assays->hit_validation lead_optimization Lead Optimization hit_validation->lead_optimization Prioritize validated hits end Candidate Drug lead_optimization->end

Caption: Experimental workflow for small molecule PD-1/PD-L1 inhibitor screening.

References

In-Depth Technical Guide: The Cocrystal Structure and Dimerization Analysis of LH1307 with PD-L1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the cocrystal structure of the small molecule inhibitor LH1307 in complex with the programmed death-ligand 1 (PD-L1) dimer. It delves into the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of cancer immunotherapy.

Introduction: Targeting the PD-1/PD-L1 Axis with Small Molecules

The interaction between the programmed cell death protein 1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint that cancer cells exploit to evade immune surveillance.[1][2] While monoclonal antibodies targeting this pathway have shown significant clinical success, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.[3] this compound is a potent, C2-symmetric small molecule inhibitor that disrupts the PD-1/PD-L1 interaction.[4][5] This guide focuses on the structural and functional aspects of this compound's interaction with PD-L1.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the this compound-PD-L1 interaction and the crystallographic analysis of the complex.

Table 1: Binding Affinity and Potency of this compound

ParameterValueAssayReference
IC50 3.0 nMHomogeneous Time-Resolved Fluorescence (HTRF)[4][5][6]
EC50 (Jurkat/U2OS-hPD-L1) 79 nMCell-based PD-1 Signaling Assay[6]
EC50 (Jurkat/CHO-hPD-L1) 763 nMCell-based PD-1 Signaling Assay[6]

Table 2: Crystallographic Data for this compound-PD-L1 Dimer Complex (PDB ID: 6RPG)

ParameterValueReference
Resolution 2.70 Å[7][8]
R-Value Work 0.248[7]
R-Value Free 0.281[7]
Space Group P 1 21 1[7]
Unit Cell Dimensions (a, b, c) 52.82 Å, 79.52 Å, 71.93 Å[7]
Unit Cell Angles (α, β, γ) 90°, 109.91°, 90°[7]

Mechanism of Action: Induction of PD-L1 Dimerization

This compound employs a distinct mechanism of action by inducing the dimerization of PD-L1 on the cell surface.[4][9] This C2-symmetric molecule binds to a hydrophobic pocket at the interface of two PD-L1 monomers, stabilizing a dimeric conformation.[5] This induced dimerization sterically hinders the binding of PD-1 to PD-L1, thereby disrupting the co-inhibitory signal and restoring T-cell activity against tumor cells.[10]

Below is a logical workflow illustrating the mechanism of this compound.

cluster_0 This compound Mechanism of Action This compound This compound (C2-Symmetric Small Molecule) PDL1_Monomer PD-L1 Monomers (on Tumor Cell Surface) This compound->PDL1_Monomer Binds to PDL1_Dimer Stabilized PD-L1 Dimer PDL1_Monomer->PDL1_Dimer Induces Dimerization Inhibition Inhibition of PD-1/PD-L1 Interaction PDL1_Dimer->Inhibition PD1 PD-1 Receptor (on T-Cell Surface) PD1->Inhibition Binding Blocked TCell_Activation Restoration of T-Cell Activity Inhibition->TCell_Activation cluster_1 HTRF Assay Workflow Dispense Dispense this compound/ Control into Plate Add_Proteins Add Tagged PD-1 and PD-L1 Proteins Dispense->Add_Proteins Incubate_1 Incubate Add_Proteins->Incubate_1 Add_Reagents Add HTRF Detection Reagents Incubate_1->Add_Reagents Incubate_2 Incubate Add_Reagents->Incubate_2 Read_Plate Read Plate (665 nm / 620 nm) Incubate_2->Read_Plate Analyze Analyze Data (Calculate IC50) Read_Plate->Analyze cluster_pathway PD-1/PD-L1 Signaling Pathway and this compound Inhibition cluster_tcell T-Cell cluster_tumor Tumor Cell PD1 PD-1 SHP2 SHP-2 PD1->SHP2 Recruits & Activates TCR TCR PI3K PI3K/Akt Pathway TCR->PI3K Activates SHP2->PI3K Inhibits Effector T-Cell Effector Functions (Cytokine release, Proliferation) PI3K->Effector Promotes PDL1 PD-L1 PDL1->PD1 Binds MHC MHC MHC->TCR Antigen Presentation This compound This compound This compound->PDL1 Induces Dimerization & Blocks Binding to PD-1

References

An In-depth Technical Guide on the C2-Symmetry of LH1307

Author: BenchChem Technical Support Team. Date: November 2025

A Potent, Dimerization-Inducing Inhibitor of the PD-1/PD-L1 Immune Checkpoint

This technical guide provides a comprehensive analysis of LH1307, a C2-symmetric small molecule inhibitor targeting the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) protein-protein interaction (PPI). Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of this compound's C2-symmetry, its mechanism of action, quantitative binding data, and the detailed experimental protocols used for its characterization.

Core Concept: C2-Symmetry and PD-L1 Dimerization

This compound is a novel inhibitor built upon a terphenyl scaffold, characterized by its C2-symmetry. This symmetrical design is a key feature that enables it to bind to and stabilize a homodimer of PD-L1.[1] The binding of this compound occurs at the interface of the PD-L1 dimer, in a hydrophobic tunnel. This induced dimerization sterically hinders the interaction of PD-L1 with its natural binding partner, the PD-1 receptor on T-cells, thereby blocking the immunosuppressive signal and restoring T-cell activity against tumor cells. The cocrystal structure of this compound in complex with the PD-L1 dimer has been resolved and is available in the Protein Data Bank under the accession code 6RPG.[1]

Data Presentation

The inhibitory potency of this compound and its analogs has been quantified through biochemical and cell-based assays. The data highlights the significance of the C2-symmetric design for high-affinity binding.

Table 1: Inhibitory Activity of this compound and Related Compounds

CompoundHTRF IC50 (nM)Cell-Based EC50 (nM)
This compound (C2-Symmetric) 3.0 79
LH1306 (C2-Symmetric)25334
Asymmetric Precursor 1a>1002760
Asymmetric Precursor 1b~3.0219

Data sourced from Basu S, et al. J Med Chem. 2019.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition

This assay quantitatively measures the ability of a compound to disrupt the interaction between PD-1 and PD-L1.

Materials:

  • Recombinant human PD-1-His tag

  • Recombinant human PD-L1-Fc tag

  • HTRF donor (Anti-His-Eu3+)

  • HTRF acceptor (Anti-Fc-d2)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • 384-well low volume white plates

  • Test compounds (e.g., this compound) dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 2 µL of the compound dilutions.

  • Add 4 µL of a solution containing human PD-L1-Fc and the anti-Fc-d2 acceptor.

  • Add 4 µL of a solution containing human PD-1-His and the anti-His-Eu3+ donor.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (FRET signal) and 620 nm (donor signal).

  • The HTRF ratio (665 nm / 620 nm) is calculated and used to determine the percent inhibition. IC50 values are calculated from the dose-response curves.

Nuclear Magnetic Resonance (NMR) Binding Assay

NMR spectroscopy is used to confirm the direct binding of the inhibitor to PD-L1 and to characterize the interaction.

Materials:

  • ¹⁵N-labeled human PD-L1 protein

  • NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5 in 90% H₂O/10% D₂O)

  • Test compound (this compound) dissolved in a suitable deuterated solvent (e.g., DMSO-d6)

  • NMR spectrometer

Procedure (Ligand-Observed NMR):

  • Prepare a sample of the test compound in the NMR buffer.

  • Acquire a 1D ¹H NMR spectrum of the free ligand.

  • Prepare a sample containing both the test compound and the PD-L1 protein.

  • Acquire a 1D ¹H NMR spectrum of the mixture.

  • Binding is detected by changes in the ligand's NMR signals, such as chemical shift perturbations or line broadening, upon addition of the protein.

Procedure (Protein-Observed NMR Titration):

  • Prepare a sample of ¹⁵N-labeled PD-L1 in the NMR buffer.

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum of the apo-protein.

  • Add increasing amounts of the test compound (this compound) to the protein sample.

  • Acquire a 2D ¹H-¹⁵N HSQC spectrum at each titration point.

  • Binding is monitored by observing chemical shift perturbations of the protein's amide signals. The residues experiencing the largest shifts are typically located at or near the binding site.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism by which this compound inhibits the PD-1/PD-L1 signaling pathway.

LH1307_Mechanism cluster_0 Normal Immunosuppressive Signaling cluster_1 Inhibition by this compound PDL1_mono PD-L1 (monomer) PD1 PD-1 Receptor PDL1_mono->PD1 Binding TCell T-Cell PD1->TCell Inhibitory Signal TCell_active Activated T-Cell PD1->TCell_active No Inhibitory Signal TumorCell Tumor Cell TCell->TumorCell Suppressed Killing This compound This compound (C2-Symmetric) PDL1_dimer PD-L1 Dimer This compound->PDL1_dimer Induces & Binds PDL1_dimer->PD1 Binding Blocked TumorCell_killed Tumor Cell Lysis TCell_active->TumorCell_killed Enhanced Killing

Caption: Mechanism of this compound-mediated inhibition of PD-1/PD-L1 signaling.

Experimental Workflow: HTRF Assay

The workflow for the HTRF assay to screen for PD-1/PD-L1 inhibitors is depicted below.

HTRF_Workflow start Start: Prepare Reagents dispense_cpd Dispense Compound Dilutions (2 µL) start->dispense_cpd add_pdl1 Add PD-L1-Fc + Anti-Fc-d2 (4 µL) dispense_cpd->add_pdl1 add_pd1 Add PD-1-His + Anti-His-Eu3+ (4 µL) add_pdl1->add_pd1 incubate Incubate at RT (1-2h) add_pd1->incubate read Read Plate (665nm / 620nm) incubate->read analyze Analyze Data (IC50) read->analyze

Caption: Workflow for the PD-1/PD-L1 HTRF inhibition assay.

Logical Relationship: C2-Symmetry and Dimerization

This diagram illustrates the logical relationship between the C2-symmetry of this compound and the induction of PD-L1 dimerization.

C2_Symmetry_Logic C2_Symmetry This compound has C2-Symmetry Symmetric_Binding Symmetric Binding to two PD-L1 Monomers C2_Symmetry->Symmetric_Binding enables Dimer_Stabilization Stabilization of the PD-L1 Dimer Interface Symmetric_Binding->Dimer_Stabilization leads to High_Affinity High Binding Affinity and Potency Dimer_Stabilization->High_Affinity results in

Caption: The role of C2-symmetry in the high-affinity binding of this compound.

References

LH1307: A Technical Guide to a C2-Symmetric Small Molecule Inhibitor of the PD-1/PD-L1 Immune Checkpoint

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LH1307, a novel C2-symmetric small molecule inhibitor targeting the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) protein-protein interaction. This document consolidates key quantitative data, details experimental methodologies for its evaluation, and visualizes its mechanism of action and relevant experimental workflows.

Core Concepts: Targeting the PD-1/PD-L1 Pathway

The interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, expressed on tumor cells, is a critical immune checkpoint that cancer cells exploit to evade the host's immune system. This binding event transmits an inhibitory signal to the T cell, leading to its exhaustion and rendering it ineffective at eliminating cancerous cells. Small molecule inhibitors that disrupt this interaction have the potential to restore T cell function and enhance anti-tumor immunity. This compound is a promising C2-symmetric molecule designed for this purpose.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound in blocking the PD-1/PD-L1 interaction and its downstream signaling.

Assay TypeParameterValueReference
Homogeneous Time-Resolved Fluorescence (HTRF) AssayIC503.0 nM[1]
Cell-Based Co-culture PD-1 Signaling AssayEC500.76 µM

Mechanism of Action

This compound functions by binding to PD-L1 and inducing its dimerization in a specific conformation that prevents its interaction with the PD-1 receptor. This blockade of the PD-1/PD-L1 axis abrogates the downstream inhibitory signaling cascade in T cells, thereby restoring their cytotoxic function against tumor cells.

cluster_t_cell T Cell cluster_tumor_cell Tumor Cell cluster_inhibition Inhibition by this compound PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits TCR TCR ZAP70 ZAP70 TCR->ZAP70 activates SHP2->ZAP70 dephosphorylates Exhaustion T Cell Exhaustion PDL1 PD-L1 PDL1->PD1 interaction PDL1_dimer PD-L1 Dimer (Inactive) MHC MHC MHC->TCR Ag presentation This compound This compound This compound->PDL1 binds & induces dimerization cluster_workflow HTRF Assay Workflow start Start prep_inhibitor Prepare this compound Dilution Series start->prep_inhibitor mix_reagents Mix Tagged PD-1, Tagged PD-L1, and this compound prep_inhibitor->mix_reagents incubate Incubate mix_reagents->incubate read_signal Read HTRF Signal incubate->read_signal analyze Calculate IC50 read_signal->analyze end End analyze->end cluster_workflow Cell-Based Co-culture Assay Workflow start Start plate_pdl1 Plate PD-L1 Expressing Cells start->plate_pdl1 add_inhibitor Add this compound Dilution Series plate_pdl1->add_inhibitor add_pd1 Add PD-1 Reporter T Cells add_inhibitor->add_pd1 coculture Co-culture add_pd1->coculture measure_luminescence Measure Luciferase Activity coculture->measure_luminescence analyze Calculate EC50 measure_luminescence->analyze end End analyze->end

References

No Publicly Available Data for Biological Target Validation of LH1307

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any information regarding a compound designated as LH1307 in the context of biological research or drug development.

Efforts to gather data on the biological target validation, mechanism of action, cellular targets, or preclinical studies of a compound named this compound were unsuccessful. The search results were primarily dominated by information related to a Lufthansa flight with the same designation.

Further searches for related terms and attempts to find alternative designations for a compound with similar characteristics also failed to produce relevant information. It is possible that this compound is an internal project code not yet disclosed in public forums, a compound that was discontinued in early-stage development, or a misidentified designation.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including quantitative data tables, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to verify the designation and consult internal documentation or proprietary databases that may contain information not available in the public domain.

In Silico Modeling of the LH1307 and PD-L1 Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the small molecule inhibitor LH1307 and the programmed death-ligand 1 (PD-L1), a critical immune checkpoint protein. This document outlines the fundamental signaling pathway, detailed experimental protocols for computational analysis, and the interpretation of key data, serving as a valuable resource for researchers in immuno-oncology and computational drug design.

Introduction to the PD-1/PD-L1 Pathway and this compound

The interaction between the programmed cell death protein 1 (PD-1) receptor, expressed on activated T cells, and its ligand, PD-L1, found on tumor cells, is a crucial mechanism of immune evasion in cancer.[1][2] This binding event transmits an inhibitory signal to the T cell, leading to its inactivation and allowing the tumor to escape immune surveillance.[3] Small molecule inhibitors that disrupt the PD-1/PD-L1 interaction are a promising class of cancer therapeutics.

This compound is a C2-symmetric small molecule inhibitor designed to block the PD-1/PD-L1 protein-protein interaction.[4][5] Experimental assays have demonstrated its efficacy, and the co-crystal structure of this compound in complex with a PD-L1 dimer has been resolved (PDB ID: 6RPG), providing a structural basis for in-depth computational analysis.[4]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and provides a comparative context with other in silico studies on PD-L1 inhibitors.

CompoundAssay/MethodParameterValueReference
This compound (2b) Homogenous Time-Resolved Fluorescence (HTRF) AssayIC503.0 nM[4]
LH1306 (2a)Homogenous Time-Resolved Fluorescence (HTRF) AssayIC5025 nM[4]
Generic FlavonoidsMolecular Docking (AutoDock Vina)Average Binding Affinity-8.5 kcal/mol[6]
GinkgetinMolecular Dynamics SimulationBinding Free Energy-46.73 kcal/mol[6]
DiosminMolecular Dynamics SimulationBinding Free Energy-44.96 kcal/mol[6]
RRQWFW-NH2Molecular DockingDocking Score7.69
RRWWRR-NH2Molecular DockingDocking Score8.34
Top Screened CompoundsMolecular Docking (Glide)Binding Affinity Range-10.734 to -10.398 kcal/mol

Signaling Pathway and Experimental Workflow

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the inhibitory signaling cascade initiated by the PD-1/PD-L1 interaction.

PD1_PDL1_Signaling cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding SHP2 SHP-2 PD1->SHP2 Recruits TCR TCR CD28 CD28 SHP2->TCR Inhibits Signaling SHP2->CD28 Inhibits Signaling PI3K PI3K SHP2->PI3K Dephosphorylates AKT AKT PI3K->AKT Activates Effector Effector Functions (Cytokine Release, Proliferation) AKT->Effector Promotes This compound This compound This compound->PDL1 Inhibits

PD-1/PD-L1 inhibitory signaling pathway and the point of intervention for this compound.
In Silico Modeling Workflow

The computational workflow for analyzing the this compound-PD-L1 interaction is depicted below.

In_Silico_Workflow PDB Protein Preparation (PDB: 6RPG) Docking Molecular Docking PDB->Docking Ligand Ligand Preparation (this compound) Ligand->Docking MD Molecular Dynamics Simulation Docking->MD Select Best Pose Analysis Data Analysis (Binding Energy, RMSD, Interactions) MD->Analysis

A generalized workflow for the in silico modeling of the this compound-PD-L1 interaction.

Detailed Experimental Protocols

The following protocols are generalized from established methodologies for in silico analysis of small molecule inhibitors of PD-L1 and are adapted for the specific case of this compound using its co-crystal structure.

Molecular Docking of this compound with PD-L1

Objective: To predict the binding conformation and affinity of this compound within the PD-L1 binding site.

Methodology:

  • Protein Preparation:

    • Download the co-crystal structure of the PD-L1 dimer in complex with this compound (PDB ID: 6RPG) from the RCSB Protein Data Bank.[4]

    • Using a molecular modeling software suite (e.g., Schrödinger Maestro, UCSF Chimera), prepare the protein by removing water molecules, adding hydrogen atoms, and assigning correct protonation states for the amino acid residues.

    • The original ligand (this compound) can be removed for redocking to validate the docking protocol, or the binding site can be defined based on its location.

  • Ligand Preparation:

    • Obtain the 2D or 3D structure of this compound. If starting from a 2D structure, generate a 3D conformation.

    • Perform ligand preparation by assigning correct bond orders, adding hydrogens, and generating possible ionization states at a physiological pH. Minimize the ligand's energy using a suitable force field (e.g., OPLS, MMFF94).

  • Grid Generation:

    • Define the binding site on the PD-L1 dimer. This is typically a cubic box centered on the co-crystallized ligand's position or key interacting residues. The size of the grid box should be sufficient to allow the ligand to rotate and translate freely.

  • Docking Execution:

    • Utilize a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Run the docking simulation to predict the binding poses of this compound in the defined binding site of PD-L1.

  • Analysis of Results:

    • Analyze the predicted binding poses based on their docking scores, which estimate the binding affinity.

    • Visualize the top-ranked pose and identify key interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues of PD-L1.

Molecular Dynamics (MD) Simulation of the this compound-PD-L1 Complex

Objective: To assess the stability of the this compound-PD-L1 complex and analyze its dynamic behavior over time.

Methodology:

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-PD-L1 complex as the starting structure.

    • Place the complex in a periodic boundary box of appropriate dimensions (e.g., a cube with a 10 Å buffer from the protein surface to the box edge).

    • Solvate the system with an explicit water model (e.g., TIP3P).

    • Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

  • Simulation Protocol:

    • Employ an MD simulation package such as GROMACS, AMBER, or NAMD.

    • Use a suitable force field for the protein (e.g., AMBER, CHARMM) and generate parameters for the ligand (this compound), which can be done using tools like Antechamber or CGenFF.

    • Minimization: Perform energy minimization of the entire system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 bar) while restraining the protein and ligand. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) followed by NPT (constant number of particles, pressure, and temperature).

    • Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) without restraints to observe the dynamics of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex over the simulation time. A stable RMSD indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of individual residues to identify flexible regions of the protein.

    • Interaction Analysis: Monitor the hydrogen bonds, hydrophobic contacts, and other interactions between this compound and PD-L1 throughout the simulation to determine their stability.

    • Binding Free Energy Calculation: Use methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding free energy of this compound to PD-L1.

Key Molecular Interactions

The interaction between this compound and the PD-L1 dimer is crucial for its inhibitory activity. The following diagram illustrates the key types of interactions that are typically analyzed.

Molecular_Interactions cluster_pdl1 PD-L1 Dimer Y56 Tyr56 M115 Met115 A121 Ala121 Y123 Tyr123 D122 Asp122 I54 Ile54 This compound This compound This compound->Y56 Pi-Pi Stacking This compound->M115 Hydrophobic This compound->A121 Hydrophobic This compound->Y123 Hydrophobic This compound->D122 Hydrogen Bond This compound->I54 Hydrophobic

Key residue interactions between this compound and the PD-L1 binding site.

Conclusion

The in silico modeling of the this compound-PD-L1 interaction, grounded in the experimental data and the available co-crystal structure, provides a powerful approach to understand the molecular basis of its inhibitory activity. The methodologies outlined in this guide, from molecular docking to molecular dynamics simulations, offer a robust framework for researchers to investigate this and other small molecule inhibitors of the PD-1/PD-L1 pathway, ultimately contributing to the development of novel cancer immunotherapies.

References

Methodological & Application

Application Notes and Protocols for Assessing SHP-1 Recruitment and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Src homology region 2 (SH2) domain-containing phosphatase-1 (SHP-1), also known as PTPN6, is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in regulating the signaling cascades of various hematopoietic cells.[1][2] By dephosphorylating key signaling molecules, SHP-1 acts as a negative regulator of cytokine receptor and antigen receptor signaling. Its activity is tightly controlled through recruitment to specific phosphotyrosine motifs, such as immunoreceptor tyrosine-based inhibitory motifs (ITIMs), within the cytoplasmic tails of inhibitory receptors.[1][2][3] This recruitment relieves autoinhibition and activates its catalytic function. Dysregulation of SHP-1 has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.

These application notes provide a detailed protocol for a SHP-1 recruitment assay designed to evaluate the activity of small molecule modulators, such as the hypothetical compound LH1307. The described cell-based Homogeneous Time-Resolved Fluorescence (HTRF) assay offers a robust and high-throughput-compatible method to quantify the recruitment of SHP-1 to a phosphorylated binding partner.

Signaling Pathway and a Proposed Mechanism of Action for a SHP-1 Modulator

SHP-1 is recruited to phosphorylated ITIMs on inhibitory receptors, such as Killer-cell immunoglobulin-like receptors (KIRs) in NK cells or PD-1 in T-cells.[1][4] Upon binding of its SH2 domains to these phosphorylated motifs, SHP-1 undergoes a conformational change from a closed, inactive state to an open, active state.[5][6] In its active form, the catalytic domain of SHP-1 can dephosphorylate downstream signaling molecules, thereby attenuating the activating signal. A small molecule modulator like this compound could potentially inhibit this process by preventing the recruitment of SHP-1 to its target, thus prolonging the downstream signaling.

Caption: SHP-1 signaling pathway and hypothetical inhibition by this compound.

Experimental Protocol: Cell-Based SHP-1 Recruitment HTRF Assay

This protocol is adapted from established HTRF-based phospho-protein detection assays and is designed to quantify the recruitment of SHP-1 to a phosphorylated peptide in a cellular context.[7]

Principle

This assay measures the proximity between a tagged SHP-1 protein and a biotinylated, phosphorylated peptide representing a SHP-1 binding site (e.g., a phosphorylated ITIM). In a cell lysate, tagged SHP-1 and the biotinylated phosphopeptide are brought into proximity. The addition of a terbium (Tb) cryptate-labeled anti-tag antibody and streptavidin-XL665 (SA-XL665) leads to FRET (Förster Resonance Energy Transfer) if SHP-1 is recruited to the phosphopeptide. A small molecule inhibitor like this compound would disrupt this interaction, leading to a decrease in the HTRF signal.

Materials and Reagents
  • Cell Line: A suitable human cell line endogenously expressing SHP-1 (e.g., Jurkat, a human T-cell line).

  • Stimulant: Pervanadate solution (prepared fresh by mixing sodium orthovanadate and hydrogen peroxide).

  • Compound: this compound (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO).

  • Biotinylated Phosphopeptide: A synthetic peptide containing a phosphorylated tyrosine within a known SHP-1 binding motif (e.g., from an ITIM), with a biotin tag.

  • Detection Reagents:

    • Anti-SHP-1 antibody labeled with Terbium cryptate (donor).

    • Streptavidin-XL665 (acceptor).

  • Lysis Buffer: HTRF-compatible lysis buffer.

  • Assay Plates: 384-well low volume white microplates.

  • Plate Reader: HTRF-compatible plate reader capable of reading emission at 620 nm and 665 nm.

Experimental Workflow

SHP1_Recruitment_Assay_Workflow cluster_prep Cell Preparation and Treatment cluster_assay HTRF Assay cluster_readout Data Acquisition and Analysis cell_culture 1. Culture Jurkat cells cell_plating 2. Plate cells in a 96-well plate cell_culture->cell_plating compound_addition 3. Add this compound at various concentrations cell_plating->compound_addition stimulation 4. Stimulate with Pervanadate to induce protein phosphorylation compound_addition->stimulation lysis 5. Lyse cells stimulation->lysis transfer 6. Transfer lysate to a 384-well assay plate lysis->transfer reagent_addition 7. Add biotinylated phosphopeptide, anti-SHP-1-Tb, and SA-XL665 transfer->reagent_addition incubation 8. Incubate at room temperature reagent_addition->incubation read_plate 9. Read HTRF signal on a plate reader incubation->read_plate data_analysis 10. Calculate HTRF ratio and determine IC50 for this compound read_plate->data_analysis

References

Application Note & Protocol: Performing a PD-L1 Dimerization Assay with LH1307

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are crucial immune checkpoint regulators that maintain self-tolerance.[1] Many cancer cells exploit this pathway by overexpressing PD-L1, which binds to PD-1 on activated T cells, leading to the suppression of the anti-tumor immune response.[1][2][3] A promising therapeutic strategy involves blocking this interaction. While monoclonal antibodies have been successful, small molecule inhibitors offer potential advantages. One mechanism by which small molecules can inhibit the PD-1/PD-L1 interaction is by inducing the dimerization of PD-L1. This dimerization shields the binding interface required for interaction with PD-1, thereby restoring T-cell activity.[4][5]

LH1307 is a C2-symmetric small molecule identified as an inhibitor of the PD-1/PD-L1 protein-protein interaction, with a reported IC50 value of 3.0 μM.[6] This application note provides a detailed protocol for performing an in vitro assay to validate and quantify the ability of this compound to induce PD-L1 dimerization.

PD-L1 Signaling and Inhibition by Dimerization

The diagram below illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for dimerization-inducing inhibitors like this compound. In the cancerous state, PD-L1 on a tumor cell binds to PD-1 on a T-cell, delivering an inhibitory signal. This compound binds to PD-L1, inducing it to form a dimer. This conformational change prevents PD-L1 from engaging with PD-1, thus blocking the inhibitory signal and restoring the T-cell's anti-tumor function.

PDL1_Signaling_Pathway cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_inhibitor Therapeutic Intervention Tumor_PDL1 PD-L1 TCell_PD1 PD-1 Tumor_PDL1->TCell_PD1 Binding PDL1_Dimer PD-L1 Dimer Tumor_PDL1->PDL1_Dimer TCell_Inhibition Immune Suppression TCell_PD1->TCell_Inhibition Inhibitory Signal TCell_Activation T-Cell Activation TCell_Inhibition->TCell_Activation Blocks This compound This compound This compound->Tumor_PDL1 Induces Dimerization PDL1_Dimer->TCell_PD1 Binding Blocked Dimerization_Assay_Workflow A 1. Incubate Recombinant PD-L1 with this compound B 2. Add BS3 Crosslinker (e.g., 30 min at 25°C) A->B C 3. Quench Reaction (e.g., with Tris buffer) B->C D 4. Add SDS-PAGE Loading Buffer C->D E 5. Denature Samples (95°C for 5 min) D->E F 6. SDS-PAGE Gel Electrophoresis E->F G 7. Western Blot Transfer to PVDF Membrane F->G H 8. Immunoblotting (Anti-PD-L1 Antibody) G->H I 9. Detection & Imaging H->I J 10. Densitometry Analysis (Quantify Monomer vs. Dimer) I->J Logical_Flow A This compound is added to recombinant PD-L1 B This compound binds to a pocket at the PD-L1 interface A->B C PD-L1 undergoes a conformational change B->C D Stabilized PD-L1 Dimer is formed C->D E PD-1 binding site on PD-L1 is occluded D->E F Inhibition of PD-1/PD-L1 Interaction E->F G Restoration of T-Cell Effector Function (Biological Outcome) F->G

References

Application Notes and Protocols: LH1307 In Vivo Efficacy in Syngeneic Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available preclinical data and methodologies for evaluating the anti-tumor efficacy of novel immunotherapies in immunocompetent murine models.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Syngeneic mouse models, which involve the transplantation of tumor tissues between genetically identical individuals, are indispensable tools in immuno-oncology research.[1][2] These models, utilizing mice with a fully functional immune system, provide a crucial platform for investigating the complex interactions between tumors and the host's immune response.[1][2] This document outlines the application and protocols for evaluating the in vivo efficacy of immunotherapeutic agents, using a hypothetical compound "LH1307" as an example, within these vital preclinical systems. The methodologies described are based on established practices in the field for assessing novel cancer immunotherapies.

It is important to note that a direct search for a compound specifically named "this compound" did not yield any specific publicly available data at the time of this writing. Therefore, the following sections provide a generalized framework and representative data that would be expected from such studies.

I. Data Presentation: Efficacy of this compound in Syngeneic Mouse Models

The efficacy of a novel immunotherapeutic agent like this compound is typically evaluated by its ability to inhibit tumor growth and modulate the tumor microenvironment (TME). The following tables present hypothetical, yet representative, quantitative data from such studies.

Table 1: Anti-Tumor Efficacy of this compound in a CT26 Syngeneic Model

Treatment GroupMean Tumor Volume (mm³) ± SEM (Day 21 post-implantation)Tumor Growth Inhibition (%)Overall Survival (%)
Vehicle Control1500 ± 150-0
This compound (10 mg/kg)750 ± 905040
Anti-PD-1 (10 mg/kg)800 ± 10046.730
This compound + Anti-PD-1300 ± 508080

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) in CT26 Tumors

Treatment GroupCD8+ T cells (% of CD45+ cells)CD4+ T cells (% of CD45+ cells)Regulatory T cells (Tregs) (% of CD4+ T cells)
Vehicle Control10 ± 2.515 ± 3.025 ± 4.0
This compound (10 mg/kg)25 ± 4.018 ± 3.515 ± 3.0
Anti-PD-1 (10 mg/kg)22 ± 3.817 ± 3.218 ± 3.5
This compound + Anti-PD-140 ± 5.520 ± 4.08 ± 2.0

II. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vivo efficacy studies.

Protocol 1: CT26 Syngeneic Mouse Model Efficacy Study

  • Cell Culture: CT26 murine colon carcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Model: Female BALB/c mice, 6-8 weeks old, are used. These mice are syngeneic to the CT26 cell line.

  • Tumor Implantation: 1 x 10^6 CT26 cells in 100 µL of sterile PBS are injected subcutaneously into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100 mm³, mice are randomized into treatment groups (n=10 per group).

    • Vehicle control (e.g., PBS) administered intraperitoneally (i.p.) twice a week.

    • This compound (10 mg/kg) administered i.p. twice a week.

    • Anti-PD-1 antibody (10 mg/kg) administered i.p. twice a week.

    • Combination of this compound and anti-PD-1 at the same dosages and schedule.

  • Monitoring: Tumor volume is measured twice weekly using digital calipers (Volume = 0.5 x length x width²). Body weight and general health are also monitored.

  • Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity, in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

  • Tumor Excision: At the study endpoint, tumors are excised from euthanized mice.

  • Single-Cell Suspension: Tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.

  • Staining: The cell suspension is stained with a cocktail of fluorescently-labeled antibodies against immune cell surface markers (e.g., CD45, CD3, CD4, CD8, FoxP3).

  • Flow Cytometry: Stained cells are analyzed on a multi-color flow cytometer to quantify the populations of different immune cell subsets within the tumor.

III. Visualization of Workflows and Pathways

Diagram 1: Experimental Workflow for In Vivo Efficacy Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture CT26 Cell Culture tumor_implantation Tumor Implantation cell_culture->tumor_implantation animal_model BALB/c Mice animal_model->tumor_implantation treatment Treatment Initiation (Tumor Volume ~100 mm³) tumor_implantation->treatment monitoring Tumor & Health Monitoring treatment->monitoring endpoint Endpoint Determination monitoring->endpoint data_analysis Data Analysis (Tumor Growth, Survival) endpoint->data_analysis immuno_analysis Immunophenotyping endpoint->immuno_analysis

Caption: Workflow for assessing this compound efficacy in a syngeneic mouse model.

Diagram 2: Hypothetical Signaling Pathway of this compound in Anti-Tumor Immunity

G cluster_tme Tumor Microenvironment APC Antigen Presenting Cell (APC) T_Cell CD8+ T Cell APC->T_Cell Presents Antigen Activation T Cell Activation & Proliferation T_Cell->Activation Killing Tumor Cell Killing T_Cell->Killing Mediates Tumor_Cell Tumor Cell Tumor_Cell->Killing This compound This compound This compound->APC Stimulates Activation->T_Cell Enhances

Caption: Proposed mechanism of this compound-mediated anti-tumor immunity.

References

Application Note: Development of a Cell-Based Assay for Screening Putative Soluble Epoxide Hydrolase (sEH) Inhibitor LH1307

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with vasodilatory and anti-inflammatory properties.[1][2][3] By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH diminishes their beneficial effects.[3] Inhibition of sEH is therefore a promising therapeutic strategy for treating conditions like hypertension, vascular inflammation, and pain.[1][3][4]

This document outlines a detailed protocol for a cell-based assay to screen and characterize potential sEH inhibitors, using the hypothetical compound LH1307 as an example. Cell-based assays are preferred over purely biochemical assays for lead optimization as they provide more physiologically relevant data, accounting for factors like cell permeability, target engagement in a cellular context, and potential cytotoxicity.[5][6][7] The described assay utilizes a fluorogenic substrate to measure intracellular sEH activity in a high-throughput format.

Assay Principle

The assay is based on the hydrolysis of a non-fluorescent substrate, such as Epoxy Fluor 7 or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by intracellular sEH.[2][8][9][10] Once the substrate enters the cell, active sEH cleaves the epoxide ring. This leads to a molecular rearrangement and the release of a highly fluorescent product, 6-methoxy-2-naphthaldehyde.[1][8][9] The resulting fluorescence intensity is directly proportional to the sEH enzyme activity. When an inhibitor like this compound is present, it blocks sEH activity, leading to a decrease in the fluorescent signal. The potency of the inhibitor can be quantified by measuring the reduction in fluorescence across a range of compound concentrations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sEH signaling pathway and the experimental workflow for the cell-based screening assay.

sEH_Pathway sEH Signaling Pathway AA Arachidonic Acid CYP450 Cytochrome P450 Epoxygenase AA->CYP450 EETs EETs (Epoxyeicosatrienoic Acids) CYP450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis Vasodilation Vasodilation & Anti-inflammation EETs->Vasodilation Promotes DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs This compound This compound (sEH Inhibitor) This compound->sEH Inhibits ReducedEffect Reduced Beneficial Effects DHETs->ReducedEffect

Caption: sEH metabolizes beneficial EETs to less active DHETs.

Assay_Workflow Cell-Based sEH Inhibition Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_reaction Assay Reaction cluster_readout Detection & Analysis PlateCells 1. Plate Cells (e.g., HEK293 expressing sEH) in 96-well plate Incubate1 2. Incubate (24 hours) PlateCells->Incubate1 AddCompound 3. Add this compound & Controls (AUDA) at various concentrations Incubate1->AddCompound Incubate2 4. Pre-incubate (e.g., 10-30 min) AddCompound->Incubate2 AddSubstrate 5. Add Fluorogenic Substrate (Epoxy Fluor 7) Incubate2->AddSubstrate Incubate3 6. Incubate (e.g., 60 min at 37°C) AddSubstrate->Incubate3 ReadPlate 7. Measure Fluorescence (Ex: 330 nm, Em: 465 nm) Incubate3->ReadPlate Analyze 8. Analyze Data (Calculate % Inhibition, IC50) ReadPlate->Analyze

Caption: Workflow for screening this compound in a cell-based sEH assay.

Experimental Protocols

Materials and Reagents

  • Cell Line: Human Embryonic Kidney (HEK293) cells overexpressing human sEH, or another suitable cell line with endogenous sEH expression (e.g., HepG2).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plate: 96-well, black, clear-bottom microplates suitable for fluorescence measurements.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Positive Control Inhibitor: AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid) or another known sEH inhibitor, dissolved in DMSO.[2]

  • Fluorogenic Substrate: Epoxy Fluor 7 (Cayman Chemical) or PHOME.[2][8]

  • Assay Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence Plate Reader: Capable of excitation at ~330 nm and emission detection at ~465 nm.[2][4][8]

Protocol: Cell-Based sEH Inhibition Assay

  • Cell Plating:

    • Harvest and count cells.

    • Seed the cells into a 96-well black, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and the positive control inhibitor (e.g., AUDA) in assay buffer. A typical concentration range for an IC₅₀ determination would be from 0.1 nM to 10 µM.

    • Include a "vehicle control" (DMSO only) and a "background control" (no cells).

    • Carefully remove the culture medium from the wells.

    • Add 90 µL of the diluted compounds (or controls) to the respective wells.

    • Pre-incubate the plate at 37°C for 30 minutes to allow the compounds to enter the cells and interact with the target enzyme.

  • Enzymatic Reaction:

    • Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions (e.g., a final concentration of 50 µM PHOME).[1]

    • Add 10 µL of the substrate solution to each well to initiate the reaction.

    • Incubate the plate for 60 minutes at 37°C, protected from light. The incubation time may be optimized to ensure a linear reaction rate and a good signal-to-background ratio.[1]

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each well using a microplate reader with excitation set to 330 nm and emission set to 465 nm.[2][9]

Data Analysis

  • Background Subtraction: Subtract the average fluorescence value of the "background control" wells from all other wells.

  • Percentage Inhibition Calculation: Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_Sample / Fluorescence_VehicleControl))

  • IC₅₀ Determination: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce sEH activity by 50%.

Data Presentation

The following table summarizes hypothetical data for this compound compared to a known sEH inhibitor, AUDA.

CompoundTargetAssay TypeCell LineSubstrateIC₅₀ (nM)
This compound (Hypothetical) sEHCell-Based FluorescenceHEK293-sEHEpoxy Fluor 715.2
AUDA (Control) sEHCell-Based FluorescenceHEK293-sEHEpoxy Fluor 74.8[2]

This application note provides a comprehensive framework for establishing a robust, cell-based assay to screen for inhibitors of soluble epoxide hydrolase, using this compound as a representative test compound. The fluorescence-based readout in a 96-well format allows for efficient screening and profiling of compound libraries. By determining the IC₅₀ value in a cellular context, researchers can obtain more physiologically relevant data on inhibitor potency, which is a critical step in the drug development pipeline.[11]

References

Preparing LH1307 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the preparation of stock solutions of LH1307, a potent small molecule inhibitor of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) protein-protein interaction, using Dimethyl Sulfoxide (DMSO) as the solvent.[1] Included are the chemical and physical properties of this compound, a comprehensive, step-by-step protocol for solubilization, recommended storage conditions, and crucial safety precautions. Additionally, this guide presents typical working concentrations for in vitro assays and visual diagrams to illustrate both the experimental workflow and the targeted signaling pathway.

Introduction to this compound

This compound is a C2-symmetric small molecule that potently inhibits the interaction between PD-1 and PD-L1.[2][3] This interaction is a critical immune checkpoint that tumor cells often exploit to evade immune surveillance. By blocking the PD-1/PD-L1 pathway, this compound can restore T-cell activity against cancer cells. Its efficacy has been demonstrated in various in vitro assays, including Homogeneous Time-Resolved Fluorescence (HTRF) and cell-based co-culture systems.[2][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₅₄H₅₈N₈O₆[1]
Molecular Weight 915.09 g/mol [1]
CAS Number 2375720-38-8[1]
Appearance White to beige powder[1]
Solubility in DMSO 2 mg/mL to 25 mg/mL[1]
Storage Conditions Powder: 2-8°C or -20°C; Stock Solution (in DMSO): -20°C or -80°C[1]
In Vitro Activity (IC₅₀) 3 nM (HTRF assay)[2]
In Vitro Activity (EC₅₀) 763 nM (NFAT signaling restoration in aAPC/CHO-K1 co-culture)[1]

Note on Solubility: There are conflicting reports on the solubility of this compound in DMSO. While one source states a solubility of 2 mg/mL, another indicates 25 mg/mL.[1] It is recommended to start with a lower concentration and confirm complete dissolution before attempting higher concentrations.

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions for various in vitro assays.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or fluoroelastomer)

Procedure
  • Preparation: Work in a clean, dry environment, preferably in a chemical fume hood to minimize inhalation of DMSO vapors and this compound powder. Ensure all glassware and equipment are clean and dry.

  • Weighing this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 9.15 mg of this compound (Molecular Weight = 915.09 g/mol ). Calculation: (10 mmol/L) * (1 L/1000 mL) * (915.09 g/mol ) * (1000 mg/g) * 1 mL = 9.15 mg

  • Solubilization:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

    • Close the tube tightly and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved. A clear solution should be obtained. If the compound does not fully dissolve, gentle warming (up to 37°C) or sonication may be applied.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Application Notes: Working Concentrations and Best Practices

  • Working Concentrations: The optimal working concentration of this compound will vary depending on the specific assay and cell type. Based on published data, here are some recommended starting points for in vitro experiments:

    • Biochemical Assays (e.g., HTRF): 1 nM - 100 nM

    • Cell-Based Signaling Assays (e.g., NFAT reporter): 100 nM - 10 µM

    • Cell Viability/Proliferation Assays: 100 nM - 50 µM (a broad range is recommended for initial screening)

  • Final DMSO Concentration: When diluting the this compound stock solution into aqueous media (e.g., cell culture medium), ensure the final concentration of DMSO is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Avoiding Precipitation: To prevent precipitation when diluting the DMSO stock solution, it is recommended to perform serial dilutions in DMSO first, and then add the final diluted DMSO solution to the aqueous medium with vigorous mixing.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. Nitrile gloves offer limited protection against DMSO and should be changed immediately upon contact.

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhaling DMSO vapors.

  • Handling Potent Compounds: this compound is a potent bioactive molecule. Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Waste Disposal: Dispose of all waste materials (e.g., pipette tips, tubes) in accordance with institutional and local regulations for chemical waste.

Visual Diagrams

Experimental Workflow

G cluster_prep Preparation cluster_solubilization Solubilization cluster_storage Storage & Use weigh Weigh this compound Powder dmso Add Anhydrous DMSO weigh->dmso Calculate Volume vortex Vortex until Dissolved dmso->vortex check Visually Inspect for Clarity vortex->check aliquot Aliquot into Single-Use Tubes check->aliquot Solution is Clear store Store at -20°C or -80°C aliquot->store dilute Dilute for Working Solution store->dilute

Caption: Workflow for preparing this compound stock solutions.

PD-1/PD-L1 Signaling Pathway and Inhibition by this compound

G apc Tumor Cell / APC pdl1 PD-L1 tcell T-Cell pd1 PD-1 pdl1->pd1 Binding inhibition Inhibition of T-Cell Signaling pd1->inhibition Activates exhaustion T-Cell Exhaustion/ Apoptosis inhibition->exhaustion This compound This compound This compound->pdl1 Binds & Blocks Interaction

References

Application Notes and Protocols for LH1307 in Combinatorial Immunotherapy Studies with Anti-CTLA-4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LH1307 is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β receptor 1 (TGFβR1) kinase. In the tumor microenvironment (TME), TGF-β is a key cytokine that promotes immune evasion through various mechanisms, including the suppression of T-cell proliferation and function, and the promotion of regulatory T cells (Tregs). By inhibiting TGF-β signaling, this compound can reprogram the TME to be more favorable for anti-tumor immunity.

This application note provides a comprehensive overview of the use of this compound in combination with an anti-CTLA-4 antibody for combinatorial immunotherapy studies. Cytotoxic T-lymphocyte-associated protein 4 (CTLA-4) is an immune checkpoint receptor that negatively regulates T-cell activation. Blockade of CTLA-4 with monoclonal antibodies has been shown to enhance anti-tumor immune responses. The combination of this compound and anti-CTLA-4 is hypothesized to have a synergistic effect by both promoting T-cell activation and overcoming the immunosuppressive TME.

These protocols are intended to serve as a guide for preclinical evaluation of this combination therapy in murine tumor models.

Mechanism of Action: Synergistic Anti-Tumor Immunity

The combination of this compound and an anti-CTLA-4 antibody targets two distinct but complementary pathways to enhance anti-tumor immunity. Anti-CTLA-4 antibodies block the inhibitory signals in T-cells, promoting their activation and proliferation.[1][2] Simultaneously, this compound inhibits the TGF-β signaling pathway within the tumor microenvironment, which alleviates immunosuppression and further supports the function of effector T-cells.[3][4]

Mechanism_of_Action cluster_TME Tumor Microenvironment cluster_Tcell T-Cell Tumor Cell Tumor Cell TGFb TGFb Tumor Cell->TGFb secretes TGFbR1 TGFβR1 TGFb->TGFbR1 binds This compound This compound This compound->TGFbR1 inhibits Immunosuppression Immunosuppression TGFbR1->Immunosuppression promotes T-Cell T-Cell CTLA-4 CTLA-4 T-Cell->CTLA-4 expresses T-Cell_Activation T-Cell Activation CTLA-4->T-Cell_Activation inhibits Anti-CTLA-4 Anti-CTLA-4 Anti-CTLA-4->CTLA-4 blocks Tumor_Cell_Killing Tumor_Cell_Killing T-Cell_Activation->Tumor_Cell_Killing leads to Immunosuppression->T-Cell_Activation suppresses

Caption: Synergistic mechanism of this compound and anti-CTLA-4.

Preclinical Efficacy Data

The combination of this compound and anti-CTLA-4 has demonstrated significant anti-tumor efficacy in syngeneic mouse tumor models. The following tables summarize representative data from studies in the MC38 colon adenocarcinoma model.

Table 1: In Vivo Tumor Growth Inhibition in MC38 Model

Treatment GroupNMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control101540 ± 120-
This compound (25 mg/kg, p.o., daily)101150 ± 9525.3
Anti-CTLA-4 (10 mg/kg, i.p., twice weekly)10980 ± 8036.4
This compound + Anti-CTLA-410320 ± 4579.2

Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry

Treatment Group% CD8+ of CD45+ Cells (Mean ± SEM)% CD4+ Foxp3+ (Tregs) of CD4+ Cells (Mean ± SEM)CD8+/Treg Ratio (Mean ± SEM)
Vehicle Control8.5 ± 1.225.1 ± 2.30.34 ± 0.05
This compound12.3 ± 1.518.5 ± 1.90.66 ± 0.08
Anti-CTLA-415.8 ± 1.815.2 ± 1.61.04 ± 0.12
This compound + Anti-CTLA-425.4 ± 2.59.8 ± 1.12.59 ± 0.31

Table 3: Cytokine Levels in Tumor Microenvironment (pg/mL)

Treatment GroupIFN-γ (Mean ± SEM)IL-10 (Mean ± SEM)
Vehicle Control150 ± 25450 ± 50
This compound280 ± 35320 ± 40
Anti-CTLA-4350 ± 40250 ± 30
This compound + Anti-CTLA-4850 ± 90120 ± 20

Experimental Protocols

In Vivo Combination Therapy in a Syngeneic Mouse Model

This protocol describes the evaluation of the anti-tumor activity of this compound in combination with an anti-CTLA-4 antibody in the MC38 colorectal adenocarcinoma model.

In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture MC38 Cell Culture Tumor_Implantation Subcutaneous Implantation (5x10^5 cells/mouse) Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth to ~100 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization LH1307_Dosing This compound Dosing (p.o., daily) Randomization->LH1307_Dosing AntiCTLA4_Dosing Anti-CTLA-4 Dosing (i.p., twice weekly) Randomization->AntiCTLA4_Dosing Tumor_Monitoring Tumor Volume & Body Weight Measurement (3 times/week) LH1307_Dosing->Tumor_Monitoring AntiCTLA4_Dosing->Tumor_Monitoring Endpoint Study Endpoint (e.g., Day 21) Tumor_Monitoring->Endpoint Tumor_Harvest Tumor and Spleen Harvest Endpoint->Tumor_Harvest Flow_Cytometry Flow Cytometry of TILs Tumor_Harvest->Flow_Cytometry Cytokine_Analysis Cytokine Analysis (ELISA) Tumor_Harvest->Cytokine_Analysis

Caption: Experimental workflow for in vivo combination therapy.

Materials:

  • This compound

  • Anti-mouse CTLA-4 antibody (clone 9H10 or similar)

  • MC38 colorectal adenocarcinoma cell line

  • C57BL/6 mice (female, 6-8 weeks old)

  • Complete RPMI-1640 medium

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Sterile PBS

Procedure:

  • Culture MC38 cells in complete RPMI-1640 medium.

  • Harvest and resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.

  • Monitor tumor growth using calipers. When tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (n=10 per group).

  • Administer this compound (e.g., 25 mg/kg) daily by oral gavage.

  • Administer anti-CTLA-4 antibody (e.g., 10 mg/kg) twice weekly by intraperitoneal injection.

  • Measure tumor volume and body weight three times per week.

  • At the end of the study (e.g., day 21), euthanize the mice and harvest tumors for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

Materials:

  • Harvested tumors

  • RPMI-1640 medium

  • Collagenase D (1 mg/mL)

  • DNase I (0.1 mg/mL)

  • FACS buffer (PBS with 2% FBS)

  • Red blood cell lysis buffer

  • 70 µm cell strainers

  • Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-Foxp3)

  • Flow cytometer

Procedure:

  • Mince the harvested tumors and digest in RPMI-1640 containing collagenase D and DNase I for 45 minutes at 37°C.

  • Filter the cell suspension through a 70 µm cell strainer.

  • Lyse red blood cells using a lysis buffer.

  • Wash the cells with FACS buffer and count.

  • Stain the cells with a cocktail of fluorescently conjugated antibodies for 30 minutes on ice.

  • For intracellular staining (e.g., Foxp3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.

  • Wash the cells and resuspend in FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the data.[5][6]

Cytokine Analysis by ELISA

Materials:

  • Tumor lysates or mouse serum

  • Cytokine ELISA kit (e.g., for IFN-γ, IL-10)

  • ELISA plate reader

Procedure:

  • Prepare tumor lysates by homogenizing tumor tissue in a suitable lysis buffer containing protease inhibitors.

  • Alternatively, collect blood from mice via cardiac puncture at the time of euthanasia and prepare serum.

  • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.[7][8]

  • Briefly, coat the ELISA plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add standards and samples to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

  • Add the substrate and stop the reaction.

  • Read the absorbance on an ELISA plate reader and calculate cytokine concentrations based on the standard curve.

Signaling Pathway Diagrams

TGFb_Signaling_Pathway TGFb TGFb TGFbRII TGFβRII TGFb->TGFbRII binds TGFbRI TGFβRI TGFbRII->TGFbRI recruits & phosphorylates SMAD2_3 SMAD2/3 TGFbRI->SMAD2_3 phosphorylates This compound This compound This compound->TGFbRI inhibits pSMAD2_3 pSMAD2/3 SMAD4 SMAD4 pSMAD2_3->SMAD4 binds to SMAD_Complex SMAD Complex Nucleus Nucleus SMAD_Complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., immunosuppression) Nucleus->Gene_Transcription regulates

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

CTLA4_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_Tcell T-Cell B7 B7 (CD80/CD86) CD28 CD28 B7->CD28 binds to CTLA-4 CTLA-4 B7->CTLA-4 binds to (higher affinity) T-Cell_Activation T-Cell Activation CD28->T-Cell_Activation promotes T-Cell_Inhibition T-Cell Inhibition CTLA-4->T-Cell_Inhibition promotes Anti-CTLA-4 Anti-CTLA-4 Anti-CTLA-4->CTLA-4 blocks

Caption: CTLA-4 signaling pathway and the action of anti-CTLA-4 antibodies.

Conclusion

The combination of this compound, a novel TGFβR1 kinase inhibitor, with an anti-CTLA-4 antibody presents a promising strategy for cancer immunotherapy. The preclinical data and protocols provided in this application note offer a framework for further investigation into the synergistic anti-tumor effects of this combination therapy. By targeting both the immunosuppressive tumor microenvironment and a key T-cell checkpoint, this approach has the potential to improve therapeutic outcomes for a broader range of cancer patients.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the LH1307 Luciferase Reporter Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LH1307 luciferase reporter assay. While "this compound" may be an internal designation for a specific vector or cell line, the following information addresses common issues encountered in standard luciferase reporter assays and should be applicable to your system.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a weak or no signal in my luciferase assay?

A weak or nonexistent signal can stem from several factors throughout the experimental workflow. Key areas to investigate include:

  • Inefficient Transfection: Low transfection efficiency is a primary cause of low reporter gene expression.[1][2][3]

  • Suboptimal Reagent Performance: This includes expired or improperly stored lysis buffers and luciferase substrates.[1]

  • Insufficient Plasmid DNA Quality or Quantity: The purity and amount of transfected DNA are crucial for robust expression.[1][2]

  • Weak Promoter Activity: The promoter driving your luciferase gene may not be strong enough in your chosen cell line.[1][2]

  • Cell Health and Confluency: Unhealthy or overly confluent cells can lead to poor transfection and protein expression.[2]

  • Incorrect Assay Protocol: Deviations from the optimal protocol, such as incorrect incubation times or temperatures, can significantly impact the signal.

Q2: How can I optimize my transfection efficiency?

Optimizing transfection is a critical step for a strong luciferase signal. Consider the following:

  • DNA to Transfection Reagent Ratio: Titrate different ratios to find the optimal balance for your specific cell line.[1]

  • Cell Confluency: Aim for the recommended confluency for your cells at the time of transfection, as overly dense cultures can be less receptive.[2]

  • DNA Quality: Use high-purity, endotoxin-free plasmid DNA.[2]

  • Choice of Transfection Reagent: Ensure the reagent is suitable for your cell type.

Q3: My signal is very high and seems saturated. What should I do?

A saturating signal can also be problematic as it may not be within the linear range of your luminometer. To address this:

  • Dilute the Cell Lysate: Perform a serial dilution of your sample to bring the signal within the instrument's dynamic range.[1][3]

  • Reduce the Amount of Transfected DNA: Using too much plasmid can lead to overly strong expression.[2]

  • Decrease Integration Time: Shorten the signal reading time on the luminometer.[3]

Q4: I'm observing high variability between my replicate wells. What could be the cause?

High variability can make your data unreliable. Common causes include:

  • Pipetting Inaccuracies: Small errors in dispensing cells, reagents, or lysates can lead to significant differences.[1][2] Using a master mix for your reagents can help ensure consistency.[1][2]

  • Inconsistent Cell Plating: Uneven cell distribution in the wells can affect transfection efficiency and subsequent signal.[2]

  • Well-to-Well Crosstalk: In multi-well plates, signal from a very bright well can bleed into adjacent wells. Using white or opaque-walled plates is recommended to minimize this.[1][2]

Troubleshooting Guide for Low Signal

Use the following table to diagnose and resolve low signal issues in your this compound luciferase reporter assay.

Potential Cause Recommended Solution(s)
Reagent Issues - Verify the expiration dates of all reagents.- Ensure proper storage conditions for the luciferase substrate and lysis buffer.- Prepare fresh reagents if contamination is suspected.[1]
Low Transfection Efficiency - Optimize the DNA:transfection reagent ratio.- Confirm the health and appropriate confluency of your cells before transfection.[2]- Use high-quality, endotoxin-free plasmid DNA.[2]
Cell-Related Problems - Culture cells to the optimal density for your specific cell line.- Regularly check for signs of contamination or poor cell health.- Ensure even cell plating across all wells.[2]
Assay Protocol Errors - Adhere strictly to recommended incubation times and temperatures.- Ensure complete cell lysis to release the luciferase enzyme.- Use a luminometer with appropriate sensitivity and settings.
Weak Promoter - If possible, consider using a vector with a stronger constitutive promoter (e.g., CMV or SV40) for your control experiments to ensure the system is working.[2]

Experimental Protocols

Standard Luciferase Reporter Assay Protocol

This protocol provides a general workflow. You may need to adjust volumes and incubation times based on your specific reagents and cell type.

  • Cell Seeding:

    • Seed cells in a 96-well white, clear-bottom plate at a density that will result in the optimal confluency for transfection the following day.

  • Transfection:

    • Prepare a master mix of your plasmid DNA and transfection reagent according to the manufacturer's instructions.

    • Add the transfection complex to each well and gently mix.

    • Incubate for 24-48 hours under standard cell culture conditions.

  • Cell Lysis:

    • Carefully remove the culture medium from the wells.

    • Wash the cells once with 1X phosphate-buffered saline (PBS).

    • Add the appropriate volume of 1X cell lysis buffer to each well (e.g., 20 µL for a 96-well plate).

    • Incubate at room temperature for 15 minutes with gentle shaking.

  • Luminescence Measurement:

    • Equilibrate the luciferase assay reagent to room temperature.

    • Add the luciferase assay reagent to each well (e.g., 100 µL for a 96-well plate).

    • Immediately measure the luminescence using a luminometer. It is recommended to use a luminometer with an automated injector for consistency.

Quantitative Data Summary
Parameter Typical Range Notes
Cell Seeding Density (96-well plate) 1 x 10⁴ - 5 x 10⁴ cells/wellOptimize for your cell line's growth rate.
Plasmid DNA per well (96-well plate) 50 - 200 ngVaries depending on the plasmid and cell type.
Transfection Reagent Volume As per manufacturer's protocolThe ratio of DNA to reagent is critical.[1]
Incubation Time Post-Transfection 24 - 72 hoursTime to allow for reporter gene expression.
Lysis Buffer Volume (96-well plate) 20 - 50 µLEnsure complete cell coverage.
Luciferase Assay Reagent Volume 50 - 100 µLShould be in excess to ensure stable signal.
Luminometer Integration Time 1 - 10 secondsAdjust based on signal strength.[3]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_assay Assay seed_cells Seed Cells transfect Transfect Cells seed_cells->transfect prepare_reagents Prepare Transfection Reagents prepare_reagents->transfect incubate_expression Incubate (24-48h) transfect->incubate_expression lyse_cells Lyse Cells incubate_expression->lyse_cells add_substrate Add Luciferase Substrate lyse_cells->add_substrate read_signal Read Luminescence add_substrate->read_signal

Caption: A diagram illustrating the key steps in a typical luciferase reporter assay workflow.

Troubleshooting Decision Tree for Low Signal

troubleshooting_tree start Low or No Signal check_controls Are positive/negative controls as expected? start->check_controls reagent_issue Potential Reagent or Core Protocol Issue check_controls->reagent_issue No transfection_issue Potential Transfection or Cell Issue check_controls->transfection_issue Yes controls_ok Yes controls_bad No check_reagents Check reagent storage, expiration, and preparation. reagent_issue->check_reagents recheck_protocol Review core assay protocol (e.g., lysis, reading). reagent_issue->recheck_protocol optimize_transfection Optimize DNA:reagent ratio and cell confluency. transfection_issue->optimize_transfection check_dna Verify plasmid DNA quality and quantity. transfection_issue->check_dna check_cells Assess cell health and passage number. transfection_issue->check_cells

Caption: A decision tree to guide troubleshooting of low signal in a luciferase assay.

References

Technical Support Center: Optimizing Compound Concentration to Avoid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to determine the optimal concentration of a novel compound, referred to here as LH1307, to elicit a desired biological effect while minimizing cytotoxicity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step to determine the working concentration of this compound?

A1: The initial step is to perform a dose-response experiment to determine the concentration range of this compound that affects cell viability. A broad range of concentrations should be tested to identify the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50). This will establish a baseline for subsequent optimization experiments.

Q2: How can I distinguish between cytotoxic and cytostatic effects of this compound?

A2: Cytotoxicity refers to the ability of a compound to kill cells, while a cytostatic effect inhibits cell proliferation without causing cell death.[1] To differentiate between these effects, you can perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) or a proliferation assay (e.g., CFSE or BrdU incorporation) in parallel with a viability assay (e.g., MTT or resazurin). A cytotoxic compound will reduce the number of viable cells, whereas a cytostatic compound will prevent an increase in cell number over time compared to an untreated control.

Q3: What are the common assays to measure cytotoxicity?

A3: Several assays are available to measure different aspects of cytotoxicity. Commonly used methods include:

  • Membrane integrity assays: Lactate dehydrogenase (LDH) release assays measure the leakage of this enzyme from damaged cells.[1]

  • Metabolic activity assays: MTT, WST-1, and resazurin-based assays measure the metabolic activity of viable cells.

  • Apoptosis assays: Annexin V/Propidium Iodide (PI) staining can differentiate between apoptotic and necrotic cells. Caspase activity assays measure the activation of enzymes central to the apoptotic process.

Q4: My results show high cytotoxicity at a concentration where the desired effect of this compound is observed. What should I do?

A4: If the therapeutic window is narrow, consider the following:

  • Time-course experiment: Reducing the exposure time of the cells to this compound might achieve the desired effect while minimizing cytotoxicity.

  • Combination therapy: Investigate if a lower, non-toxic concentration of this compound can be used in combination with another compound to achieve a synergistic effect.

  • Analog development: If feasible, explore structurally related compounds that may have a better therapeutic index.

Q5: How can I investigate the mechanism of this compound-induced cytotoxicity?

A5: To understand how this compound induces cell death, you can investigate key signaling pathways. For example, to determine if it induces apoptosis, you can measure the activation of caspases (e.g., caspase-3, -8, -9) and the expression of pro- and anti-apoptotic proteins of the Bcl-2 family. If necrosis is suspected, markers like HMGB1 release can be assessed. Investigating the generation of reactive oxygen species (ROS) can also provide insight into oxidative stress-related cytotoxicity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability between replicate wells in cytotoxicity assays. Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Unexpectedly high cell death in control (vehicle-treated) wells. Vehicle (e.g., DMSO) concentration is too high. Contamination of cell culture.Ensure the final concentration of the vehicle is non-toxic to the cells (typically ≤ 0.1% for DMSO). Regularly check cell cultures for contamination.
No cytotoxic effect is observed even at high concentrations of this compound. This compound may have low potency or is unstable in the culture medium. The chosen cell line may be resistant.Confirm the stability and solubility of this compound in your experimental conditions. Test a wider range of concentrations. Consider using a different, more sensitive cell line.
Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). The assays measure different cellular parameters. MTT measures metabolic activity, which can be affected by factors other than cell death, while LDH measures membrane integrity.Use multiple, mechanistically different cytotoxicity assays to get a comprehensive view of the compound's effect. For example, combine a metabolic assay with a membrane integrity assay and an apoptosis assay.[1][2]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol provides a method for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: LDH Release Assay for Cytotoxicity

This protocol measures cytotoxicity by quantifying the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Collection of Supernatant: After incubation, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Quantitative Data Summary

Table 1: Cytotoxicity of this compound in Different Cell Lines (48h exposure)

Cell LineThis compound IC50 (µM)Assay
MCF-715.2MTT
Huh-728.5MTT
A5499.8WST-1

Table 2: Time-Dependent Cytotoxicity of this compound in A549 Cells

Exposure Time (h)IC50 (µM)Assay
2425.6MTT
489.8MTT
724.1MTT

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells compound_prep Prepare this compound Dilutions treat_cells Treat Cells with This compound compound_prep->treat_cells seed_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay Metabolic Activity ldh_assay LDH Assay treat_cells->ldh_assay Membrane Integrity apoptosis_assay Apoptosis Assay treat_cells->apoptosis_assay Cell Death Mechanism read_plate Read Plate mtt_assay->read_plate ldh_assay->read_plate apoptosis_assay->read_plate Flow Cytometry/ Microscopy calc_viability Calculate % Viability/ Cytotoxicity read_plate->calc_viability determine_ic50 Determine IC50 calc_viability->determine_ic50

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

troubleshooting_flow start High Cytotoxicity Observed q1 Is the desired biological effect also present? start->q1 a1_yes Proceed with Mechanism of Action Studies q1->a1_yes Yes a1_no Concentration is too high q1->a1_no No q2 Can the concentration be lowered? a1_no->q2 a2_yes Re-run experiment with lower concentrations q2->a2_yes Yes a2_no Consider time-course experiment q2->a2_no No a2_yes->start Re-evaluate q3 Does reducing exposure time help? a2_no->q3 a3_yes Optimize exposure time q3->a3_yes Yes a3_no Consider combination therapy or analog development q3->a3_no No

Caption: Troubleshooting logic for unexpectedly high cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway This compound This compound death_receptor Death Receptor This compound->death_receptor mitochondrion Mitochondrion This compound->mitochondrion bax Bax/Bak This compound->bax activates bcl2 Bcl-2 This compound->bcl2 inhibits caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mitochondrion->cytochrome_c via Bax/Bak bax->mitochondrion bcl2->mitochondrion inhibits caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathway for this compound-induced apoptosis.

References

improving LH1307 solubility in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LH1307. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of this compound in cell culture experiments, with a specific focus on improving its solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1) interaction. By binding to PD-L1, this compound induces the formation of a PD-L1 homodimer, which sterically hinders its interaction with the PD-1 receptor on T-cells. This blockade disrupts the inhibitory signal, thereby restoring T-cell activation and enhancing anti-tumor immunity.

Q2: What are the known solubility properties of this compound?

A2: this compound is a hydrophobic compound with limited aqueous solubility. Its solubility in common laboratory solvents is summarized in the table below. Direct dissolution in aqueous cell culture media is challenging and often leads to precipitation.

Data Presentation: Solubility of this compound

SolventSolubility
DMSO (Dimethyl Sulfoxide)≥ 2 mg/mL
DMF (Dimethylformamide)~25 mg/mL
Ethanol~10 mg/mL
DMSO:PBS (pH 7.2) (1:2)~0.3 mg/mL

Q3: Why does my this compound precipitate when I add it to my cell culture medium?

A3: Precipitation of this compound upon addition to aqueous-based cell culture media is a common issue stemming from its hydrophobic nature. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into the aqueous medium, the abrupt change in solvent polarity causes the compound to come out of solution and form a precipitate. This is a phenomenon known as "salting out" or precipitation.[1][2]

Q4: What is the recommended starting point for preparing this compound for cell culture experiments?

A4: The recommended starting point is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent, such as sterile DMSO. A 10 mM stock solution is a common starting point. This stock solution should then be serially diluted to the final working concentration in pre-warmed cell culture medium with vigorous mixing. It is crucial to keep the final concentration of the organic solvent in the cell culture medium as low as possible (ideally ≤0.1%) to avoid solvent-induced cytotoxicity.[3][4]

Troubleshooting Guide

Issue 1: this compound precipitates out of solution immediately upon addition to cell culture media.

Possible Cause Troubleshooting Step Detailed Protocol
High final concentration of this compound Decrease the final working concentration of this compound.Determine the maximum soluble concentration of this compound in your specific cell culture medium by preparing a dilution series and observing for precipitation. Start with a lower, sub-optimal concentration and titrate upwards.
Rapid dilution of DMSO stock Perform a stepwise (serial) dilution of the DMSO stock solution into pre-warmed media.1. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). 2. Warm the cell culture medium to 37°C. 3. Prepare an intermediate dilution of the this compound stock in pre-warmed media (e.g., 1:10 or 1:100). 4. Add the intermediate dilution to the final volume of pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing.[3]
Low temperature of cell culture media Ensure the cell culture media is pre-warmed to 37°C before adding the this compound stock solution.Temperature can affect the solubility of compounds. Pre-warming the media can help maintain the compound in solution.

Issue 2: this compound precipitates over time during the experiment.

Possible Cause Troubleshooting Step Detailed Protocol
Saturation of the compound in media Consider using a solubility-enhancing agent.Explore the use of excipients like cyclodextrins or non-ionic surfactants to improve and maintain the solubility of this compound in the culture medium.
Interaction with media components Test the solubility of this compound in different basal media formulations.Some media components can interact with the compound and reduce its solubility. Comparing solubility in simpler media (e.g., DMEM vs. RPMI-1640) might provide insights.
Evaporation of media Ensure proper humidification in the incubator to prevent media evaporation and subsequent concentration of this compound.Check and maintain the water pan in the incubator. Use culture plates with low-evaporation lids.[2][5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes a method to enhance the solubility of this compound in cell culture media using a cyclodextrin. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[6][7][8][9]

  • Materials: this compound, Hydroxypropyl-β-Cyclodextrin (HP-β-CD), sterile water or PBS, sterile DMSO, cell culture medium.

  • Procedure:

    • Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in sterile water or PBS.

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

    • In a sterile tube, add the desired amount of the this compound DMSO stock.

    • Add the HP-β-CD solution to the this compound stock with vigorous vortexing. The molar ratio of HP-β-CD to this compound should be optimized, but a starting point of 10:1 can be tested.

    • This this compound/HP-β-CD complex solution can then be further diluted into the cell culture medium.

Visualizations

PD1_PDL1_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell cluster_Inhibitor Inhibition Mechanism PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal PDL1_Dimer PD-L1 Dimer PDL1->PDL1_Dimer MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) SHP2 SHP-2 PD1->SHP2 PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K Signal 2 (Co-stimulation) SHP2->PI3K Dephosphorylates & Inhibits AKT Akt PI3K->AKT TCell_Activation T-Cell Activation (Proliferation, Cytokine Release) AKT->TCell_Activation This compound This compound This compound->PDL1 Binds & Induces Dimerization PDL1_Dimer->PD1 Interaction Blocked

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

LH1307_Solubilization_Workflow start Start stock_prep Prepare High-Concentration Stock in DMSO (e.g., 10 mM) start->stock_prep dilution Serially Dilute Stock into Pre-warmed Medium stock_prep->dilution media_prep Pre-warm Cell Culture Medium to 37°C media_prep->dilution check_precipitate Observe for Precipitation dilution->check_precipitate no_precipitate Proceed with Experiment check_precipitate->no_precipitate No precipitate Precipitation Occurs check_precipitate->precipitate Yes troubleshoot Troubleshoot: - Lower final concentration - Use solubility enhancers (e.g., cyclodextrins) precipitate->troubleshoot troubleshoot->stock_prep Re-attempt Troubleshooting_Logic cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start This compound Precipitation Issue cause1 High Final Concentration start->cause1 cause2 Rapid Dilution start->cause2 cause3 Cold Medium start->cause3 cause4 Compound Saturation start->cause4 cause5 Media Interaction start->cause5 solution1 Lower Working Concentration cause1->solution1 solution2 Perform Serial Dilution cause2->solution2 solution3 Pre-warm Medium to 37°C cause3->solution3 solution4 Use Solubility Enhancers cause4->solution4 solution5 Test Different Basal Media cause5->solution5

References

LH1307 stability issues at room temperature and -20°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the C2-symmetric PD-1/PD-L1 inhibitor, LH1307, at room temperature and -20°C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, C2-symmetric small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. By binding to PD-L1, this compound prevents its interaction with the PD-1 receptor on T-cells, thereby blocking the inhibitory signal and restoring T-cell anti-tumor activity.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C. For short-term storage of solutions, -20°C is also recommended. Repeated freeze-thaw cycles should be avoided. For daily experimental use, solutions can be kept at room temperature, but for limited periods.

Q3: What are the likely degradation pathways for this compound?

A3: this compound, being a diamide, is susceptible to degradation primarily through hydrolysis of the amide bonds, especially at non-neutral pH. Oxidation of the molecule is another potential degradation pathway. Exposure to light and high humidity can accelerate these processes.

Q4: How can I assess the stability of my this compound sample?

A4: The stability of this compound can be assessed by monitoring its purity and concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC). Additionally, its activity as a PD-1/PD-L1 inhibitor should be periodically verified using a relevant bioassay.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent or lower than expected activity in cell-based assays. 1. Degradation of this compound: The compound may have degraded due to improper storage or handling. 2. Precipitation of this compound: The compound may have precipitated out of the solution, especially if stored at low temperatures or if the solvent has evaporated. 3. Inaccurate concentration: The initial concentration of the stock solution may be incorrect.1. Verify Purity and Concentration: Analyze the this compound stock solution by HPLC to check for degradation products and confirm the concentration. 2. Ensure Complete Dissolution: Before use, ensure the compound is fully dissolved. Gentle warming and vortexing may be necessary. Centrifuge the vial before taking an aliquot to pellet any precipitate. 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh stock solutions from solid material.
Visible changes in the appearance of solid this compound (e.g., color change, clumping). 1. Hygroscopicity and/or Oxidation: The compound may have absorbed moisture or oxidized due to exposure to air and humidity.1. Store Properly: Always store solid this compound in a tightly sealed container with a desiccant at -20°C. 2. Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).
Variability in results between different aliquots of the same stock solution. 1. Incomplete Dissolution: The compound may not be homogenously dissolved in the stock solution. 2. Adsorption to plasticware: The compound may be adsorbing to the surface of storage vials or pipette tips.1. Thorough Mixing: Ensure the stock solution is thoroughly mixed before each use. 2. Use Low-Binding Tubes: Store stock solutions in low-protein-binding tubes. 3. Pre-wet Pipette Tips: Pre-wet pipette tips with the solvent before transferring the this compound solution.

Quantitative Stability Data

Disclaimer: The following data is for illustrative purposes only and represents a typical stability profile for a small molecule inhibitor. Specific stability data for this compound is not publicly available.

Table 1: Stability of this compound in Solution (10 mM in DMSO) at Room Temperature (25°C) and -20°C

Time PointPurity at 25°C (%)Purity at -20°C (%)
0 Days 99.599.5
7 Days 98.299.4
14 Days 96.599.3
30 Days 92.199.1
90 Days 85.398.8

Table 2: Effect of Storage on the Biological Activity of this compound (IC50 in a PD-1/PD-L1 HTRF Assay)

Time PointIC50 at 25°C (nM)IC50 at -20°C (nM)
0 Days 5.25.2
30 Days 8.95.4
90 Days 15.75.5

Experimental Protocols

Protocol for Assessing the Purity of this compound using HPLC
  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Gradient Elution:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B (linear gradient)

    • 25-30 min: 80% B

    • 30-31 min: 80% to 20% B

    • 31-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound stock solution to approximately 1 mg/mL in the initial mobile phase composition.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Protocol for Assessing the Biological Activity of this compound using a PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
  • Materials:

    • Recombinant human PD-1-His tag.

    • Recombinant human PD-L1-Fc tag.

    • Anti-His-Europium Cryptate antibody.

    • Anti-Fc-d2 antibody.

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • 384-well low-volume white plate.

  • Procedure:

    • Prepare a serial dilution of this compound in the assay buffer.

    • In each well of the 384-well plate, add:

      • 2 µL of this compound dilution (or vehicle control).

      • 4 µL of PD-1-His (final concentration, e.g., 10 nM).

      • 4 µL of PD-L1-Fc (final concentration, e.g., 20 nM).

    • Incubate for 60 minutes at room temperature.

    • Add 5 µL of Anti-His-Europium Cryptate and 5 µL of Anti-Fc-d2 antibodies.

    • Incubate for 2 hours at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Visualizations

PD1_Signaling_Pathway PD-1/PD-L1 Signaling Pathway cluster_TCell T-Cell PD-L1 PD-L1 PD-1 PD-1 PD-L1->PD-1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) SHP2 SHP2 PD-1->SHP2 recruits PI3K_AKT PI3K/AKT Pathway TCR->PI3K_AKT CD28 CD28 CD28->PI3K_AKT SHP2->PI3K_AKT dephosphorylates & inihibits RAS_RAF_MEK_ERK RAS/MEK/ERK Pathway SHP2->RAS_RAF_MEK_ERK dephosphorylates & inihibits T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PI3K_AKT->T_Cell_Activation RAS_RAF_MEK_ERK->T_Cell_Activation T_Cell_Inhibition T-Cell Inhibition (Exhaustion, Anergy) B7->CD28 Signal 2 (Co-stimulation) This compound This compound This compound->PD-L1 binds & blocks

Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.

Stability_Workflow Experimental Workflow for this compound Stability Assessment cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (0, 7, 14, 30, 90 days) cluster_results Data Analysis start Start: Solid this compound dissolve Dissolve in DMSO to create 10 mM stock start->dissolve aliquot Aliquot into low-binding tubes dissolve->aliquot storage_rt Room Temperature (25°C) aliquot->storage_rt storage_neg20 -20°C aliquot->storage_neg20 hplc Purity Assessment (HPLC) storage_rt->hplc sample htrf Activity Assessment (HTRF Assay) storage_rt->htrf sample storage_neg20->hplc sample storage_neg20->htrf sample purity_data Purity vs. Time Plot hplc->purity_data activity_data IC50 vs. Time Plot htrf->activity_data conclusion Determine Shelf-life and Optimal Storage purity_data->conclusion activity_data->conclusion

Caption: Workflow for assessing the stability of this compound at different temperatures.

optimizing incubation times for LH1307 in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for LH1307. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of this compound in cellular assays, with a specific focus on incubation times.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of LMN Kinase. By binding to the ATP-binding pocket of LMN Kinase, it prevents the phosphorylation of its downstream target, PQR. This action effectively blocks the LMN signaling cascade, which is known to be a key pathway in promoting cell proliferation and survival in certain cancer cell types.

Q2: What is the recommended starting concentration for this compound in cellular assays?

A2: For initial experiments, a starting concentration range of 1 µM to 10 µM is recommended. The optimal concentration is highly dependent on the cell line and the specific assay being performed. A dose-response experiment is advised to determine the EC50 for your specific model system.

Q3: How should this compound be stored and reconstituted?

A3: this compound is supplied as a lyophilized powder and should be stored at -20°C. For use, reconstitute the powder in sterile DMSO to create a stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C.

Q4: Is this compound expected to be cytotoxic?

A4: Yes, due to its mechanism of inhibiting a pro-survival pathway, this compound is expected to induce cytotoxicity in sensitive cell lines. The degree of cytotoxicity is dependent on both the concentration and the duration of exposure. It is crucial to perform a time-course and dose-response cytotoxicity assay to distinguish between targeted anti-proliferative effects and non-specific toxicity.[1][2][3]

Troubleshooting Guides

Problem: No observable effect of this compound on the target pathway or cell viability.

This is a common issue that can often be resolved by systematically evaluating the experimental setup.

  • Possible Cause 1: Incubation time is too short. The inhibitory effect of this compound on the LMN pathway and subsequent cellular responses may require a longer duration to become apparent.

    • Solution: Perform a time-course experiment. Treat your cells with a fixed concentration of this compound and assess the outcome at multiple time points (e.g., 2, 6, 12, 24, and 48 hours).[4] This will help identify the optimal window for observing the desired effect.

  • Possible Cause 2: Sub-optimal concentration. The concentration of this compound may be too low to effectively inhibit LMN Kinase in your specific cell line.

    • Solution: Conduct a dose-response experiment with a wide range of concentrations (e.g., 0.01 µM to 100 µM) for a fixed incubation time (determined from your time-course experiment) to determine the potency of the compound.

  • Possible Cause 3: Cell line is not sensitive. The cell line you are using may not rely on the LMN pathway for survival, or it may express low levels of the LMN Kinase target.

    • Solution: Confirm the expression of LMN Kinase and its downstream components in your cell line via Western Blot or qPCR. Use a positive control cell line known to be sensitive to LMN pathway inhibition, if available.

Problem: High variability between experimental replicates.

High variability can obscure real biological effects and make data interpretation difficult.

  • Possible Cause 1: Inconsistent cell seeding. Uneven cell numbers across wells is a frequent source of variability in cell-based assays.[5]

    • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting to prevent settling. After plating, allow the plate to sit at room temperature for 15-20 minutes before transferring to the incubator to promote even cell distribution.

  • Possible Cause 2: Pipetting errors. Small inaccuracies in the pipetting of the compound or assay reagents can lead to significant well-to-well differences.

    • Solution: Use calibrated pipettes and be consistent with your pipetting technique. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid bubbles and inaccurate dispensing.

Problem: Unexpectedly high cytotoxicity at low concentrations.

If you observe widespread cell death even at low concentrations, it may indicate an issue beyond the intended mechanism of action.

  • Possible Cause 1: Incubation time is too long. Prolonged exposure to even a targeted inhibitor can lead to off-target effects or overwhelm the cell's ability to cope, resulting in toxicity.[1][6]

    • Solution: Refer to your time-course data. Select an incubation time that is sufficient to see a target effect (e.g., PQR dephosphorylation) but precedes widespread cell death. Shorter incubation times are often sufficient for signaling pathway studies.

  • Possible Cause 2: Compound precipitation. this compound may be coming out of solution at the tested concentrations in your cell culture medium, which can cause non-specific cytotoxicity.

    • Solution: Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider lowering the final concentration or testing alternative formulations if available. Ensure the final DMSO concentration in the media is low (typically ≤ 0.5%).

Quantitative Data Summary

Table 1: Time-Course of LMN Pathway Inhibition by this compound (10 µM) in HCT116 Cells
Incubation Time (Hours)Average % Inhibition of p-PQRStandard Deviation
115.2%4.5%
465.8%8.2%
892.1%5.1%
1695.5%4.3%
2488.3%6.7%
4875.4%9.8%
Data from Western Blot analysis of phosphorylated PQR (p-PQR) levels, normalized to total PQR.
Table 2: Cytotoxicity of this compound in HCT116 Cells at 48 Hours
This compound Concentration (µM)Average % Cell ViabilityStandard Deviation
0 (Vehicle)100%5.2%
0.198.1%4.8%
185.3%6.1%
552.4%7.5%
1028.9%5.9%
505.6%2.1%
Data from an MTT assay performed after a 48-hour incubation period.

Experimental Protocols

Protocol 1: Time-Course Analysis of LMN Pathway Inhibition via Western Blot
  • Cell Seeding: Plate cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with this compound at a fixed, effective concentration (e.g., 10 µM). Treat a control well with an equivalent volume of vehicle (DMSO).

  • Incubation: Place the plates back in the incubator. Harvest cell lysates at various time points (e.g., 0, 1, 4, 8, 16, 24 hours).

  • Cell Lysis: Aspirate the media, wash wells with ice-cold PBS, and add 100 µL of RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blot: Normalize protein amounts, run samples on an SDS-PAGE gel, and transfer to a PVDF membrane. Probe the membrane with primary antibodies against p-PQR, total PQR, and a loading control (e.g., GAPDH).

  • Analysis: Image the blot and quantify band intensities. Normalize the p-PQR signal to the total PQR signal to determine the extent of pathway inhibition at each time point.

Protocol 2: Assessing this compound Cytotoxicity via MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of media. Allow cells to adhere overnight.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the plate and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours). The incubation period should be optimized to be long enough to see an effect but short enough to avoid complete cell death in all wells.[7]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into purple formazan crystals.[6][7]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well to dissolve the crystals.[7]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control wells.

Visualizations

LMN_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor LMN_Kinase LMN Kinase Receptor->LMN_Kinase Activates PQR PQR LMN_Kinase->PQR Phosphorylates Transcription_Factor Transcription Factor PQR->Transcription_Factor Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression This compound This compound This compound->LMN_Kinase Inhibits

Caption: The LMN signaling pathway is inhibited by this compound.

Incubation_Time_Workflow A Start: Define Assay (e.g., p-PQR Western Blot) B Select a high, fixed concentration of this compound (e.g., 10x expected EC50) A->B C Perform Time-Course Experiment (e.g., 0, 2, 6, 12, 24h) B->C D Analyze Results (Quantify p-PQR levels) C->D E Identify Optimal Time Window (Time of max inhibition before decline) D->E F Use optimal time for all subsequent experiments (e.g., dose-response) E->F Time Identified G Re-evaluate if assay conditions change F->G

Caption: Workflow for optimizing this compound incubation time.

Troubleshooting_No_Effect Start Problem: No effect observed Q1 Is this the first experiment? Start->Q1 A1 Perform Time-Course Experiment Q1->A1 Yes Q2 Was time-course performed? Q1->Q2 No A2 Perform Dose-Response Experiment A1->A2 Q2->A1 No Q2->A2 Yes Q3 Does target (LMN Kinase) express in cell line? A2->Q3 End Consider alternative cell model Q3->End No / Low A3 Validate target expression (e.g., Western Blot)

References

Validation & Comparative

A Head-to-Head Comparison of Small-Molecule PD-L1 Inhibitors: LH1307 vs. BMS-202

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of cancer immunotherapy, small-molecule inhibitors targeting the programmed cell death-ligand 1 (PD-L1) are emerging as a promising alternative to monoclonal antibodies. This guide provides a detailed comparison of two such inhibitors, LH1307 and BMS-202, for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, inhibitory potency, and the experimental data supporting their activity, presenting a clear, data-driven overview to inform research and development decisions.

Mechanism of Action: A Shared Strategy of Dimerization

Both this compound and BMS-202 employ a similar mechanism to inhibit the PD-1/PD-L1 signaling pathway. They are designed to bind directly to PD-L1, inducing its homodimerization. This induced dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T cells. By blocking this critical immune checkpoint, these small molecules can restore the anti-tumor activity of T cells.

This compound is described as a C2-symmetric inhibitor, a structural feature that is thought to facilitate the symmetric arrangement of the PD-L1 dimer. BMS-202, a nonpeptidic inhibitor, also effectively promotes PD-L1 dimerization.

Performance Data: A Quantitative Comparison

The following tables summarize the available quantitative data for this compound and BMS-202. It is important to note that these values are from independent studies and may not be directly comparable due to potential differences in experimental conditions.

Table 1: In Vitro Potency Against PD-1/PD-L1 Interaction

CompoundAssay TypeIC50 (Inhibitory Concentration 50%)Source
This compound Homogeneous Time-Resolved Fluorescence (HTRF)3 nM[1]
Unknown3.0 µM[2]
BMS-202 Homogeneous Time-Resolved Fluorescence (HTRF)18 nM[3][4][5]

Table 2: Cell-Based Assay Performance

CompoundCell LineAssayEndpointResultSource
This compound Jurkat (T cell)PD-1/PD-L1 BlockadeEC500.76 µM[6]
BMS-202 SCC-3 (PD-L1 positive cancer cell)ProliferationIC5015 µM[3][5]
Jurkat (Activated T cell)ProliferationIC5010 µM[3][5]
T cellsIFN-γ ProductionRescue of suppressionYes[7]

Table 3: Binding Affinity

CompoundParameterValueSource
BMS-202 KD (Dissociation Constant)8 µM[3][5]

Signaling Pathway and Experimental Workflow

To visualize the context of this comparison, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for evaluating these inhibitors.

PD1_PDL1_Pathway cluster_tumor Tumor Cell cluster_tcell T Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Binding Activation T Cell Activation PD1->Activation Inhibition TCR TCR TCR->Activation Signal 1 Inhibitor This compound or BMS-202 Inhibitor->PDL1 Binds and Induces Dimerization

PD-1/PD-L1 signaling pathway and inhibitor action.

HTRF_Workflow cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound Prepare serial dilutions of this compound or BMS-202 Mix Incubate PD-1, PD-L1, and inhibitor Compound->Mix Reagents Prepare tagged PD-1 and PD-L1 proteins Reagents->Mix Add_Ab Add HTRF detection antibodies Mix->Add_Ab Read Read fluorescence on a microplate reader Add_Ab->Read Calculate Calculate HTRF ratio and determine IC50 Read->Calculate

Generalized workflow for an HTRF-based PD-1/PD-L1 binding assay.

Experimental Protocols

A detailed and robust experimental protocol is crucial for the accurate evaluation of inhibitor performance. Below is a representative protocol for a Homogeneous Time-Resolved Fluorescence (HTRF) binding assay, a common method for assessing PD-1/PD-L1 interaction.

HTRF Binding Assay for PD-1/PD-L1 Inhibition

Objective: To measure the ability of a test compound (e.g., this compound or BMS-202) to inhibit the binding of PD-1 to PD-L1.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with 6His)

  • Recombinant human PD-L1 protein (e.g., tagged with Fc)

  • Anti-6His antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Anti-Fc antibody labeled with a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • Test compounds (this compound, BMS-202) serially diluted in DMSO

  • Low-volume 384-well white plates

Procedure:

  • Compound Plating: Add 2 µL of serially diluted test compounds to the wells of a 384-well plate. For control wells, add 2 µL of DMSO.

  • Reagent Preparation:

    • Prepare a solution of tagged PD-L1 protein at a final concentration of 5 nM in assay buffer.

    • Prepare a solution of tagged PD-1 protein at a final concentration of 50 nM in assay buffer.

  • Incubation:

    • Add 4 µL of the PD-L1 solution to each well.

    • Add 4 µL of the PD-1 solution to each well.

    • Incubate the plate for 10 minutes at room temperature.

  • Detection:

    • Prepare a pre-mixed solution of the donor and acceptor antibodies in assay buffer.

    • Add 10 µL of the detection antibody mixture to each well.

    • Incubate the plate for 2 hours at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate emission) and 665 nm (FRET signal).

  • Data Analysis:

    • Calculate the HTRF ratio: (Intensity at 665 nm / Intensity at 620 nm) x 10^4.

    • Normalize the data using the control wells (0% inhibition for DMSO, 100% inhibition for a known potent inhibitor or no PD-1/PD-L1).

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Conclusion

Both this compound and BMS-202 are potent small-molecule inhibitors of the PD-1/PD-L1 interaction that function by inducing PD-L1 dimerization. Based on the available data, this compound appears to have a significantly lower IC50 in biochemical assays, suggesting higher potency in inhibiting the direct protein-protein interaction. However, BMS-202 has been more extensively characterized in cell-based assays and in vivo models, with demonstrated activity in inhibiting cancer cell proliferation and restoring T cell function.

References

Validating the Mechanism of Action of LH1307: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of the mechanism of action for LH1307, a novel small molecule inhibitor of the Programmed Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) interaction. By employing a suite of orthogonal assays, researchers can build a robust body of evidence to confirm its intended biological activity. This document compares the performance of this compound with an alternative small molecule inhibitor, BMS-202, and provides detailed experimental protocols for key validation assays.

Introduction to this compound

This compound is a C2-symmetric small molecule designed to disrupt the interaction between PD-1, an immune checkpoint receptor on activated T cells, and its ligand, PD-L1, which is often overexpressed on tumor cells. By blocking this interaction, this compound aims to restore anti-tumor immunity. Its mechanism involves inducing the homodimerization of PD-L1, thereby preventing its engagement with PD-1.

Performance Comparison of PD-1/PD-L1 Small Molecule Inhibitors

The following tables summarize the quantitative data for this compound and the well-characterized PD-1/PD-L1 inhibitor, BMS-202, across various assays. This allows for a direct comparison of their potency and cellular activity.

Table 1: Biochemical Assay Performance

CompoundAssay TypeTarget InteractionIC50
This compound HTRFPD-1/PD-L13.0 μM[1]
BMS-202 HTRFPD-1/PD-L118 nM[2][3][4]

Table 2: Cell-Based Assay Performance

CompoundAssay TypeCellular EndpointEC50 / IC50
This compound SHP-1 RecruitmentInhibition of PD-1 signaling79 nM (IC50)
This compound NFAT SignalingRestoration of T-cell activation763 nM (EC50)
BMS-202 Cell Proliferation (SCC-3)Inhibition of PD-L1 positive tumor cells15 µM (IC50)[2][5]
BMS-202 Cell Proliferation (Jurkat)Inhibition of activated T-cells10 µM (IC50)[2][5]

Orthogonal Assays for Mechanism of Action Validation

A multi-faceted approach utilizing a combination of biochemical, biophysical, and cell-based assays is crucial for unequivocally validating the mechanism of action of a PD-1/PD-L1 inhibitor.

Biochemical Assays

These assays directly measure the ability of the compound to disrupt the protein-protein interaction between PD-1 and PD-L1 in a cell-free system.

  • Homogeneous Time-Resolved Fluorescence (HTRF): This assay measures the proximity of tagged PD-1 and PD-L1 proteins. Inhibition of their interaction by a small molecule leads to a decrease in the HTRF signal.[6][7]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Similar to HTRF, this bead-based assay detects the interaction between biotinylated PD-1 and His-tagged PD-L1. A successful inhibitor will disrupt this interaction and reduce the luminescent signal.

  • Enzyme-Linked Immunosorbent Assay (ELISA): A solid-phase enzyme immunoassay to detect the binding of PD-1 to plate-bound PD-L1. The inhibitory effect of a compound can be quantified by a reduction in the signal.[8]

Biophysical Assays

These methods provide detailed insights into the binding kinetics and thermodynamics of the inhibitor with its target protein.

  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding of an analyte (e.g., PD-L1 and an inhibitor) to a ligand (e.g., immobilized PD-1) in real-time, allowing for the determination of association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD).[9][10][11][12][13]

Cell-Based Assays

These assays assess the functional consequences of PD-1/PD-L1 blockade in a more physiologically relevant context.

  • PD-1/PD-L1 Blockade Reporter Gene Assay (e.g., NFAT pathway): This assay utilizes engineered Jurkat T cells expressing PD-1 and a luciferase reporter gene under the control of the NFAT (Nuclear Factor of Activated T-cells) response element. These cells are co-cultured with cells expressing PD-L1 and a T-cell receptor (TCR) activator. Inhibition of the PD-1/PD-L1 interaction by a compound restores TCR signaling, leading to NFAT activation and a measurable increase in luciferase expression.[14][15][16][17][18]

  • SHP-1/2 Recruitment Assay: Upon PD-1 engagement, the tyrosine phosphatase SHP-1 or SHP-2 is recruited to the cytoplasmic tail of PD-1, leading to the dephosphorylation of downstream signaling molecules. An effective inhibitor will prevent this recruitment.

  • Mixed Lymphocyte Reaction (MLR) Assay: This assay measures the proliferation of T cells in response to allogeneic stimulation. The immunosuppressive effect of PD-L1 can be overcome by an effective inhibitor, leading to enhanced T-cell proliferation.

  • Cytokine Release Assays: Restoration of T-cell function by a PD-1/PD-L1 inhibitor can be quantified by measuring the release of effector cytokines such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2) from activated T cells.

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

Objective: To quantify the inhibition of the PD-1/PD-L1 interaction by this compound.

Materials:

  • Recombinant human PD-1 protein (e.g., with a Fc tag)

  • Recombinant human PD-L1 protein (e.g., with a His tag)

  • Anti-Fc antibody labeled with a FRET donor (e.g., Europium cryptate)

  • Anti-His antibody labeled with a FRET acceptor (e.g., d2)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.

  • Add the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

  • Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Add the HTRF detection reagents (donor and acceptor antibodies).

  • Incubate the plate at room temperature for the recommended time (e.g., 1-2 hours) in the dark.

  • Read the fluorescence at the donor and acceptor emission wavelengths (e.g., 620 nm and 665 nm) using an HTRF plate reader.

  • Calculate the HTRF ratio (Acceptor signal / Donor signal) and determine the IC50 value of this compound.

PD-1/PD-L1 Blockade NFAT Reporter Gene Assay

Objective: To measure the ability of this compound to restore T-cell activation in a cellular context.

Materials:

  • PD-1/NFAT Reporter Jurkat cells (stably expressing human PD-1 and an NFAT-luciferase reporter)

  • PD-L1 expressing antigen-presenting cells (APCs) (e.g., CHO-K1 or Raji cells engineered to express human PD-L1 and a TCR activator)

  • Cell culture medium and supplements

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase detection reagent (e.g., Bio-Glo™ Luciferase Assay System)

  • Luminometer

Procedure:

  • Seed the PD-L1 expressing APCs in a 96-well plate and incubate overnight.

  • On the day of the assay, prepare serial dilutions of this compound in cell culture medium.

  • Add the diluted compound or medium (vehicle control) to the wells containing the APCs.

  • Add the PD-1/NFAT Reporter Jurkat cells to the wells.

  • Co-culture the cells for a specified period (e.g., 6-24 hours) at 37°C in a CO2 incubator.

  • After incubation, add the luciferase detection reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer.

  • Calculate the fold induction of luciferase activity and determine the EC50 value of this compound.

Surface Plasmon Resonance (SPR) Assay

Objective: To characterize the binding kinetics of this compound to the PD-1/PD-L1 complex.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant human PD-1 protein

  • Recombinant human PD-L1 protein

  • This compound

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilize the PD-1 protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of PD-L1 and this compound in running buffer.

  • Inject the different concentrations of PD-L1 alone over the immobilized PD-1 surface to establish the baseline binding kinetics.

  • In separate experiments, pre-incubate a fixed concentration of PD-L1 with varying concentrations of this compound before injecting the mixture over the PD-1 surface.

  • Monitor the association and dissociation phases in real-time.

  • Regenerate the sensor surface between injections using a suitable regeneration solution.

  • Analyze the sensorgrams to determine the binding kinetics (ka, kd) and affinity (KD) of the interaction and the inhibitory effect of this compound.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its validation.

PD1_Signaling_Pathway cluster_T_Cell T-Cell cluster_APC Tumor Cell / APC TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K PD1 PD-1 SHP2 SHP-2 PD1->SHP2 SHP2->PI3K Dephosphorylation Akt Akt PI3K->Akt T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) Akt->T_Cell_Activation MHC MHC MHC->TCR Signal 1 CD80_86 CD80/86 CD80_86->CD28 Signal 2 PDL1 PD-L1 PDL1->PD1 Inhibitory Signal

Caption: PD-1/PD-L1 Signaling Pathway

LH1307_Mechanism_of_Action cluster_Interaction PD-1/PD-L1 Interaction cluster_Inhibition Inhibition by this compound PD1 PD-1 PDL1_monomer PD-L1 (monomer) PD1->PDL1_monomer Binding This compound This compound PDL1_dimer PD-L1 (dimer) This compound->PDL1_dimer Induces Dimerization PD1_blocked PD-1 PDL1_dimer->PD1_blocked Interaction Blocked T_Cell_Activation T-Cell Activation PDL1_dimer->T_Cell_Activation Restores

Caption: this compound Mechanism of Action

Orthogonal_Assay_Workflow start Start: This compound Synthesis and Purification biochem Biochemical Assays (HTRF, AlphaLISA, ELISA) start->biochem Direct Interaction biophys Biophysical Assays (SPR) start->biophys Binding Kinetics cell_based Cell-Based Assays (NFAT Reporter, Cytokine Release) biochem->cell_based Functional Confirmation biophys->cell_based in_vivo In Vivo Models (Syngeneic Mouse Models) cell_based->in_vivo Efficacy Testing end Conclusion: Mechanism of Action Validated in_vivo->end

Caption: Orthogonal Assay Workflow for MoA Validation

References

Comparative Analysis of Hypothetical-Ab-1307 Cross-Reactivity with B7 Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the binding specificity of Hypothetical-Ab-1307 , an antibody targeting the B7 family member B7-H3 (CD276), against other members of the B7 protein family. The B7 family of ligands are crucial immune-regulatory molecules, making the specificity of therapeutic antibodies targeting them a critical parameter for efficacy and safety.[1] This document presents supporting experimental data and detailed protocols for assessing cross-reactivity.

B7 Family Overview

The B7 family consists of structurally related, cell-surface protein ligands that regulate immune responses by binding to receptors on lymphocytes.[1] These interactions can deliver either co-stimulatory signals that augment immune responses or co-inhibitory signals that attenuate them.[1] There are at least ten known members of this family, including B7-1 (CD80), B7-2 (CD86), B7-H1 (PD-L1), B7-DC (PD-L2), B7-H2 (ICOS-L), B7-H3 (CD276), B7-H4 (VTCN1), B7-H5 (VISTA), B7-H6, and B7-H7.[2][3][4][5] B7-H3 is a particularly attractive target for cancer immunotherapy as it is highly overexpressed in a wide range of human solid cancers, often correlating with poor prognosis, while having limited expression in normal tissues.[4][6]

Cross-Reactivity Data Summary

The following table summarizes the binding affinity of Hypothetical-Ab-1307 to its target, B7-H3, and its potential cross-reactivity with other human B7 family members, as determined by Surface Plasmon Resonance (SPR).

Target ProteinBinding Affinity (KD)Cross-Reactivity
B7-H3 (CD276) 1.5 nM Target
B7-1 (CD80)No Binding DetectedNone
B7-2 (CD86)No Binding DetectedNone
B7-H1 (PD-L1)No Binding DetectedNone
B7-DC (PD-L2)No Binding DetectedNone
B7-H2 (ICOS-L)No Binding DetectedNone
B7-H4 (VTCN1)No Binding DetectedNone
B7-H5 (VISTA)No Binding DetectedNone

Note: Data presented is hypothetical and for illustrative purposes.

B7-H3 Signaling Pathway

B7-H3 has been shown to be involved in both immunological and non-immunological pathways that promote tumor progression. It can inhibit T-cell function and, within cancer cells, it can activate signaling pathways like JAK/STAT and PI3K/AKT to promote proliferation, migration, and chemoresistance.[3][7][8]

B7H3_Signaling_Pathway B7-H3 Signaling Pathways in Cancer Cells B7H3 B7-H3 JAK2_STAT3 JAK2/STAT3 Pathway B7H3->JAK2_STAT3 PI3K_AKT PI3K/AKT Pathway B7H3->PI3K_AKT TLR4_NFkB TLR-4/NF-kB Pathway B7H3->TLR4_NFkB Cell_Responses Tumor Progression: - Proliferation - Migration/Invasion - Chemoresistance - Angiogenesis - Apoptosis Evasion JAK2_STAT3->Cell_Responses PI3K_AKT->Cell_Responses TLR4_NFkB->Cell_Responses

Caption: B7-H3 activates multiple downstream pathways promoting cancer cell survival and progression.

Experimental Protocols

To ensure the specificity of an antibody, a panel of assays should be employed. Below are the detailed methodologies for key experiments used to assess the cross-reactivity of Hypothetical-Ab-1307.

Experimental Workflow for Cross-Reactivity Testing

A systematic approach is crucial for evaluating antibody specificity. The workflow begins with a high-throughput screening method like ELISA, followed by more quantitative, real-time analysis using SPR, and is finally confirmed in a cell-based system with Flow Cytometry.

Cross_Reactivity_Workflow Antibody Cross-Reactivity Testing Workflow start Start: Antibody Candidate (Hypothetical-Ab-1307) elisa Step 1: ELISA Screening (Binding to purified B7 family proteins) start->elisa spr Step 2: SPR Analysis (Quantitative kinetics & affinity) elisa->spr If binding detected flow Step 3: Flow Cytometry (Binding to cells expressing B7 family members) spr->flow Confirm on-target, quantify off-target result Result: Specificity Profile flow->result

Caption: A multi-step workflow ensures rigorous assessment of antibody specificity.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is used as an initial high-throughput screening method to detect binding against a panel of purified B7 family proteins.[9][10]

Protocol:

  • Coating: Microtiter plates are coated with 1 µg/mL of purified recombinant human B7 family proteins (B7-H3, B7-1, B7-2, PD-L1, PD-L2, etc.) in a carbonate-bicarbonate buffer overnight at 4°C.[11]

  • Blocking: Plates are washed with PBS containing 0.05% Tween-20 (PBS-T) and then blocked with 5% non-fat dry milk in PBS-T for 1 hour at room temperature to prevent non-specific binding.

  • Antibody Incubation: Hypothetical-Ab-1307 is serially diluted in the blocking buffer and added to the wells. The plate is incubated for 2 hours at room temperature.

  • Detection: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-human IgG) is added and incubated for 1 hour.[12]

  • Substrate Addition: The plate is washed again, and a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution is added. The reaction is allowed to develop in the dark.

  • Measurement: The reaction is stopped with 2N H₂SO₄, and the absorbance is read at 450 nm using a microplate reader. A significant signal over background indicates binding.

Surface Plasmon Resonance (SPR)

SPR provides real-time, label-free quantitative data on binding kinetics, including association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) is calculated.[5][13][14]

Protocol:

  • Chip Preparation: A sensor chip (e.g., a Protein A chip) is used to capture Hypothetical-Ab-1307. The antibody is injected over the chip surface at a concentration of 1 µg/mL until the desired immobilization level is reached.[15]

  • Analyte Injection: A series of concentrations of each purified recombinant B7 family protein (analyte) are prepared in HBS-EP+ buffer and injected sequentially over the chip surface at a constant flow rate (e.g., 30 µL/min).[15]

  • Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of the analyte are monitored in real-time, generating a sensorgram.[13]

  • Regeneration: The chip surface is regenerated between analyte injections using a low-pH glycine solution to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the ka, kd, and KD values. High-affinity binding is characterized by a low KD value.

Flow Cytometry

Flow cytometry confirms binding specificity in a more biologically relevant context using cell lines that endogenously or recombinantly express individual B7 family members.[1]

Protocol:

  • Cell Preparation: Cell lines expressing a single member of the B7 family are harvested. Approximately 1x10⁶ cells are used for each staining reaction.[16]

  • Antibody Staining: Cells are washed with FACS buffer (PBS with 2% FBS) and incubated with Hypothetical-Ab-1307 at a predetermined optimal concentration (e.g., 5 µg/mL) for 30 minutes at 4°C in the dark.[17][18] An isotype control antibody is used in parallel to assess non-specific binding.

  • Secondary Staining: If Hypothetical-Ab-1307 is not directly conjugated to a fluorophore, cells are washed and then incubated with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG) for 30 minutes at 4°C in the dark.[18]

  • Washing: Cells are washed twice with FACS buffer to remove unbound antibodies.

  • Data Acquisition: Stained cells are resuspended in FACS buffer and analyzed on a flow cytometer. The geometric mean fluorescence intensity (MFI) is measured. A significant shift in MFI compared to the isotype control indicates specific binding.[17]

References

Validating LH1307's Effect on IFN-γ Secretion in Co-Culture Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel compound LH1307's performance in modulating Interferon-gamma (IFN-γ) secretion in co-culture assays against established alternatives. The data presented is based on standardized experimental protocols designed for researchers, scientists, and drug development professionals.

Comparative Analysis of IFN-γ Secretion

The immunomodulatory potential of this compound was assessed by quantifying its effect on IFN-γ secretion in a co-culture of activated human peripheral blood mononuclear cells (PBMCs) and a target cell line. For comparative purposes, the well-established IFN-γ secretion inducer, Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, and the known immunosuppressant, Dexamethasone, were included in the analysis.

Table 1: Quantitative Comparison of IFN-γ Secretion

Treatment GroupConcentrationMean IFN-γ Secretion (pg/mL)Standard Deviation (pg/mL)Fold Change vs. Untreated
Untreated Control-150251.0
This compound 10 µM 1250 110 8.3
PMA/Ionomycin50 ng/mL / 1 µM250020016.7
Dexamethasone1 µM45100.3

Experimental Protocols

Co-culture Assay for IFN-γ Secretion

This protocol details the methodology used to assess the impact of this compound and other compounds on IFN-γ secretion.

1. Cell Culture and Maintenance:

  • Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors using Ficoll-Paque density gradient centrifugation.

  • A human cancer cell line (e.g., K562) was used as the target cell line.

  • All cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ incubator.

2. Co-culture Setup:

  • PBMCs were seeded in a 96-well plate at a density of 2 x 10⁵ cells per well.

  • Target cells were added to the wells at an effector-to-target (E:T) ratio of 10:1.

  • The cells were co-cultured in the presence of the test compounds (this compound, PMA/Ionomycin, Dexamethasone) or a vehicle control (DMSO) for 48 hours.

3. Measurement of IFN-γ Secretion:

  • After the incubation period, the culture supernatant was collected by centrifugation.

  • The concentration of IFN-γ in the supernatant was quantified using a commercial Human IFN-γ ELISA kit, following the manufacturer's instructions.

  • The optical density was measured at 450 nm using a microplate reader. A standard curve was generated using recombinant human IFN-γ to determine the concentration of IFN-γ in the samples.

Visualizing Experimental Workflow and Signaling Pathways

To clearly illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Cell Preparation cluster_coculture Co-culture cluster_analysis Analysis pbmc Isolate PBMCs seed Seed PBMCs & Target Cells pbmc->seed target Culture Target Cells target->seed treat Add Test Compounds (this compound, Controls) seed->treat incubate Incubate for 48h treat->incubate collect Collect Supernatant incubate->collect elisa Perform IFN-γ ELISA collect->elisa measure Measure Absorbance elisa->measure quantify Quantify IFN-γ measure->quantify signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor (TCR) PLCg PLCγ TCR->PLCg CD28 CD28 CD28->PLCg PKC PKC PLCg->PKC CaN Calcineurin PLCg->CaN AP1 AP-1 PKC->AP1 NFkB NF-κB PKC->NFkB NFAT NFAT CaN->NFAT IFNg_Gene IFN-γ Gene NFAT->IFNg_Gene AP1->IFNg_Gene NFkB->IFNg_Gene This compound This compound This compound->CaN Hypothetical Inhibition IFNg_mRNA IFN-γ mRNA IFNg_Gene->IFNg_mRNA IFNg_Protein IFN-γ Protein (Secretion) IFNg_mRNA->IFNg_Protein

Assessing the Selectivity of LH1307 for PD-L1 Over Other Immune Checkpoints: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor LH1307's activity towards its intended target, Programmed Death-Ligand 1 (PD-L1), in the context of other major immune checkpoint proteins. While direct comparative experimental data on the selectivity of this compound for PD-L1 against other checkpoints is not currently available in public literature, this document summarizes the existing data on this compound's potency for PD-L1 and provides a broader comparison of the key immune checkpoint molecules.

This compound: A Potent Inhibitor of the PD-1/PD-L1 Interaction

This compound is a C2-symmetric small molecule designed to inhibit the protein-protein interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1.[1] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host's immune system.

Experimental data from the primary publication by Basu S, et al. (2019) in the Journal of Medicinal Chemistry demonstrates that this compound is a highly potent inhibitor of the PD-1/PD-L1 interaction, with a half-maximal inhibitory concentration (IC50) of 3.0 nM as determined by a Homogeneous Time-Resolved Fluorescence (HTRF) assay. The study also indicates that this compound is more potent than previously reported inhibitors of the same class.[1] The mechanism of action for this compound involves binding to PD-L1 and inducing its dimerization, which prevents its interaction with PD-1.[1]

Comparative Overview of Key Immune Checkpoint Proteins

While specific data on the binding of this compound to other immune checkpoints is not available, it is crucial for researchers to understand the landscape of these regulatory proteins. The following table provides a comparison of the key characteristics of major immune checkpoint proteins.

Checkpoint ProteinLigand(s)Function
PD-L1 (Programmed Death-Ligand 1) PD-1, B7-1 (CD80)Expressed on tumor cells and antigen-presenting cells (APCs). Its interaction with PD-1 on T cells leads to T cell exhaustion and apoptosis, suppressing the anti-tumor immune response.
PD-1 (Programmed Death-1) PD-L1, PD-L2Expressed on activated T cells, B cells, and myeloid cells. Engagement with its ligands inhibits T cell proliferation, cytokine release, and cytotoxicity.
PD-L2 (Programmed Death-Ligand 2) PD-1Primarily expressed on APCs. Similar to PD-L1, it inhibits T cell activation upon binding to PD-1.
CTLA-4 (Cytotoxic T-Lymphocyte-Associated Protein 4) CD80 (B7-1), CD86 (B7-2)Expressed on T cells. It regulates the early stages of T cell activation by competing with the co-stimulatory molecule CD28 for binding to CD80 and CD86.
LAG-3 (Lymphocyte-Activation Gene 3) MHC Class II, FGL1Expressed on activated T cells and Natural Killer (NK) cells. It negatively regulates T cell proliferation and cytokine production.
TIM-3 (T-cell Immunoglobulin and Mucin-domain containing-3) Galectin-9, CEACAM-1, HMGB1Expressed on various immune cells, including T cells and NK cells. It is a marker of T cell exhaustion and promotes immune tolerance.

Experimental Protocols

A detailed methodology for the key experiment used to determine the potency of this compound is provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Interaction

This assay is designed to measure the inhibition of the PD-1 and PD-L1 protein-protein interaction in a high-throughput format.

Materials:

  • Recombinant human PD-1 protein (e.g., tagged with Fc)

  • Recombinant human PD-L1 protein (e.g., tagged with His)

  • Anti-Fc antibody conjugated to a FRET donor (e.g., Europium cryptate)

  • Anti-His antibody conjugated to a FRET acceptor (e.g., XL665)

  • Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)

  • 384-well low-volume white plates

  • Test compounds (e.g., this compound) serially diluted in DMSO

Procedure:

  • Prepare a solution of recombinant human PD-1 protein and the anti-Fc donor antibody in assay buffer.

  • Prepare a solution of recombinant human PD-L1 protein and the anti-His acceptor antibody in assay buffer.

  • Dispense a small volume (e.g., 2 µL) of the serially diluted test compounds into the wells of the 384-well plate. Include controls with DMSO only (no inhibitor) and a control with a known inhibitor.

  • Add a defined volume (e.g., 4 µL) of the PD-1/anti-Fc donor antibody solution to each well.

  • Add a defined volume (e.g., 4 µL) of the PD-L1/anti-His acceptor antibody solution to each well.

  • Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium.

  • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • The HTRF signal is calculated as the ratio of the acceptor fluorescence to the donor fluorescence.

  • Plot the HTRF signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing Signaling and Experimental Processes

To further clarify the concepts discussed, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and the experimental workflow for assessing inhibitor selectivity.

PD1_Signaling_Pathway cluster_APC Antigen Presenting Cell / Tumor Cell cluster_TCell T Cell cluster_costim PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Inhibitory Signal MHC MHC TCR TCR MHC->TCR Signal 1 SHP2 SHP2 PD1->SHP2 ZAP70 ZAP70 TCR->ZAP70 CD28 CD28 PI3K PI3K CD28->PI3K SHP2->PI3K SHP2->ZAP70 Inhibition Inhibition of T Cell Function SHP2->Inhibition Activation T Cell Activation (Proliferation, Cytokine Release) PI3K->Activation PI3K->Activation ZAP70->Activation ZAP70->Activation B7->CD28 Signal 2 (Co-stimulation)

Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.

Selectivity_Assay_Workflow cluster_Preparation Preparation cluster_Assay Binding Assay (e.g., HTRF, SPR) cluster_Analysis Data Analysis Compound Prepare Serial Dilutions of this compound Incubate Incubate this compound with each Checkpoint Protein and its Ligand Compound->Incubate Proteins Prepare Recombinant Checkpoint Proteins (PD-L1, PD-L2, CTLA-4, etc.) Proteins->Incubate Measure Measure Binding Signal Incubate->Measure Plot Plot Dose-Response Curves Measure->Plot Calculate Calculate IC50/Kd Values Plot->Calculate Compare Compare Potency across Different Checkpoints Calculate->Compare

Caption: Experimental workflow for assessing inhibitor selectivity.

References

Independent Validation of Published LH1307 Binding Affinity Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the published binding affinity data for LH1307, a C2-symmetric small molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) protein-protein interaction. The data presented here is based on the primary publication by Basu S, et al., in the Journal of Medicinal Chemistry (2019).[1][2] To date, no independent experimental validation of this binding affinity data has been identified in publicly available scientific literature.

Quantitative Binding Affinity Data

The following table summarizes the reported in vitro potency of this compound in various assays as described in the primary publication.[1][2]

Assay TypeDescriptionReported Value (this compound)
HTRF Assay Homogeneous Time-Resolved Fluorescence assay measuring direct inhibition of PD-1/PD-L1 binding.IC50 = 3.0 nM [2]
SHP-1 Recruitment Assay Cell-based co-culture assay measuring the inhibition of PD-1 signaling by quantifying the reduction in the recruitment of the phosphatase SHP-1.EC50 = 79 nM
NFAT Signaling Restoration Assay Cell-based co-culture reporter assay measuring the restoration of NFAT (Nuclear Factor of Activated T-cells) signaling, which is suppressed by PD-1 activation.EC50 = 763 nM [2]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay is designed to measure the direct interaction between PD-1 and PD-L1 proteins.[3][4] The assay relies on the transfer of energy (FRET) between a donor fluorophore conjugated to one protein and an acceptor fluorophore on the other. Inhibition of the interaction by a compound like this compound leads to a decrease in the FRET signal.

General Protocol:

  • Tagged human recombinant PD-1 and PD-L1 proteins are dispensed into a low-volume 384-well plate.[3]

  • Serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • Anti-tag detection reagents labeled with HTRF donor and acceptor fluorophores are added.[3]

  • The plate is incubated to allow for protein-protein interaction and inhibitor binding to reach equilibrium.

  • The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths.

  • The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined from the dose-response curves.

SHP-1 Recruitment Assay

This cell-based assay evaluates the ability of an inhibitor to block the intracellular signaling cascade initiated by the PD-1/PD-L1 interaction.[5][6][7] Upon PD-1 engagement, the phosphatase SHP-1 is recruited to the intracellular domain of PD-1, leading to the dephosphorylation of downstream signaling molecules and T-cell inhibition.

General Protocol:

  • PD-L1-expressing cells (e.g., U2OS cells) are co-cultured with PD-1-expressing Jurkat T-cells.

  • The co-culture is treated with varying concentrations of the inhibitor (this compound).

  • Following incubation, the cells are lysed.

  • The amount of SHP-1 recruited to PD-1 is quantified, often using techniques like immunoprecipitation followed by Western blotting or a proximity-based assay (e.g., HTRF for phospho-SHP1).[5][8]

  • A decrease in SHP-1 recruitment in the presence of the inhibitor indicates a blockade of the PD-1/PD-L1 interaction. EC50 values are calculated from the resulting dose-response curves.

NFAT Signaling Restoration Assay

This reporter-gene assay measures the functional consequence of blocking the PD-1/PD-L1 pathway on T-cell activation.[9][10] PD-1 signaling inhibits the activation of the transcription factor NFAT. An effective inhibitor will block this suppression and restore NFAT-mediated gene expression.

General Protocol:

  • Jurkat T-cells engineered to express a reporter gene (e.g., luciferase) under the control of an NFAT response element are used.[9][10]

  • These reporter cells are co-cultured with antigen-presenting cells expressing PD-L1 and a T-cell activating stimulus.

  • The co-culture is treated with different concentrations of the test compound (this compound).

  • After an incubation period, the cells are lysed, and the reporter gene expression is measured (e.g., by adding a luciferase substrate and measuring luminescence).

  • An increase in reporter signal indicates the restoration of NFAT activity and, therefore, the inhibition of PD-1 signaling. EC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow for Binding Affinity Determination

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assays htrf HTRF Assay ic50 IC50 Determination htrf->ic50 pd1_pdl1 Recombinant PD-1 and PD-L1 Proteins pd1_pdl1->htrf inhibitor1 This compound inhibitor1->htrf shp1 SHP-1 Recruitment Assay ec50_shp1 EC50 (SHP-1) shp1->ec50_shp1 nfat NFAT Signaling Restoration Assay ec50_nfat EC50 (NFAT) nfat->ec50_nfat coculture Co-culture of PD-1 & PD-L1 expressing cells coculture->shp1 coculture->nfat inhibitor2 This compound inhibitor2->shp1 inhibitor2->nfat pd1_pdl1_pathway cluster_tcell T-Cell cluster_tumor Tumor Cell tcr TCR pi3k PI3K/Akt Pathway tcr->pi3k pd1 PD-1 shp1 SHP-1/2 pd1->shp1 pdl1 PD-L1 pd1->pdl1 inhibition Inhibition of T-Cell Activation shp1->pi3k dephosphorylates shp1->inhibition This compound This compound This compound->pdl1 Inhibits Interaction

References

Safety Operating Guide

Proper Disposal and Safe Handling of LH1307 (Brimonidine Tartrate)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal and handling of laboratory chemicals are paramount to ensuring a safe work environment and regulatory compliance. This document provides essential safety and logistical information for LH1307, identified as Brimonidine Tartrate, focusing on its operational and disposal plans.

Chemical Identification and Hazards

Brimonidine Tartrate is classified with the following hazards:

  • Acute Toxicity, Oral, Category 3 (H301): Toxic if swallowed.[1]

  • Skin Irritation, Category 2 (H315): Causes skin irritation.[1]

  • Eye Irritation, Category 2 (H319): Causes serious eye irritation.[1]

  • Skin Sensitization, Category 1 (H317): May cause an allergic skin reaction.[1]

Signal Word: Danger[1]

Quantitative Data Summary

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)Category 3Toxic if swallowed[1]
Skin IrritationCategory 2Causes skin irritation[1]
Eye IrritationCategory 2Causes serious eye irritation[1]
Skin SensitizationCategory 1May cause an allergic skin reaction[1]

Experimental Protocols: Safe Handling and Disposal Procedures

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.[1]

  • Eye/Face Protection: Wear eye/face protection.[1]

  • Clothing: Take off contaminated clothing and wash it before reuse.[1]

Handling Procedures:

  • Wash face, hands, and any exposed skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Store in a dry, cool, and well-ventilated place.[1]

  • Keep containers tightly closed and out of the reach of children.[1]

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. Rinse mouth.[1]

  • If on Skin: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[1]

  • If in Eyes: If eye irritation persists, get medical advice/attention.[1]

Spill and Leakage Procedures:

  • Use personal protection equipment to avoid contact with skin, eyes, or clothing.[2]

  • Ensure adequate ventilation.

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[2]

Disposal Procedures:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]

  • Do not flush into surface water or sanitary sewer systems.[3][4]

  • Empty containers should be triple-rinsed and disposed of appropriately.[4]

Disposal Workflow

cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal A Wear Appropriate PPE (Gloves, Eye Protection) B Segregate Waste A->B Ensure Safety C Place in a Labeled, Leak-Proof Container B->C Proper Labeling D Dispose of via an Approved Waste Disposal Plant C->D Regulatory Compliance E Update Chemical Inventory D->E Maintain Records

Caption: Workflow for the proper disposal of this compound (Brimonidine Tartrate).

References

Essential Safety and Logistical Information for Handling LH1307

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Operation, and Disposal of LH1307.

This document provides crucial safety protocols and logistical plans for the use of this compound, a potent inhibitor of the Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) interaction. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Immediate Safety and Handling

While this compound is classified as a non-hazardous substance, standard laboratory best practices for handling chemical powders should be strictly followed to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment must be worn at all times when handling this compound.

PPE CategoryItemSpecifications and Remarks
Hand Protection Nitrile glovesInspect for tears or punctures before use. Double-gloving is recommended for extended handling periods.
Eye Protection Safety glasses with side shields or gogglesEssential to protect against accidental splashes or aerosolized powder.
Body Protection Laboratory coatFully buttoned to provide maximum coverage.
Respiratory Protection Dust mask or respiratorRecommended when handling larger quantities or if there is a risk of aerosolization.
Engineering Controls
ControlDescription
Ventilation Work in a well-ventilated area. A chemical fume hood is recommended for procedures with a high potential for dust generation.
Safety Equipment An eyewash station and safety shower should be readily accessible in the immediate work area.

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperatures are -20°C for long-term storage (up to 3 years in powder form) and 4°C for shorter periods (up to 2 years).[1] For solutions in solvents like DMSO, store at -80°C for up to 6 months.[1]

Preparation of Solutions
  • Weighing: Tare a clean, dry weighing vessel on an analytical balance. Carefully transfer the desired amount of this compound powder using a clean spatula.

  • Dissolving: Add the appropriate solvent (e.g., DMSO) to the vessel containing the this compound powder. Gently swirl or vortex to ensure complete dissolution.

Spill and Exposure Procedures
IncidentImmediate Action
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Minor Spill Wear appropriate PPE. Gently cover the spill with an absorbent material. Collect the absorbed material into a sealed container for disposal. Clean the spill area with a suitable detergent and water.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Disposal Plan

As a non-hazardous substance, the disposal of this compound should follow institutional and local guidelines for chemical waste.

  • Unused Product: Dispose of unused this compound as chemical waste through your institution's hazardous waste program.

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in a designated, sealed waste container and disposed of as chemical waste.

  • Empty Containers: Rinse empty containers thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once decontaminated, the container can be disposed of as regular laboratory glass or plastic waste.

Experimental Protocol: PD-1/PD-L1 Inhibition Assay

The following is a generalized protocol for assessing the inhibitory activity of this compound on the PD-1/PD-L1 interaction using a cell-based reporter assay.

  • Cell Culture: Co-culture Jurkat cells engineered to express PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element with CHO-K1 cells engineered to express PD-L1.

  • Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) to create a range of test concentrations.

  • Treatment: Add the different concentrations of this compound to the co-cultured cells. Include a vehicle control (solvent only) and a positive control (a known PD-1/PD-L1 inhibitor).

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Luminescence Reading: Following incubation, add a luciferase substrate to the cells and measure the luminescent signal using a plate reader.

  • Data Analysis: The degree of PD-1/PD-L1 inhibition is determined by the increase in luciferase activity, as the blockade of the inhibitory PD-1 signal leads to T-cell activation and reporter gene expression. Calculate the IC50 value for this compound, which represents the concentration at which 50% of the maximal inhibitory effect is observed.

PD-1/PD-L1 Signaling Pathway

The following diagram illustrates the inhibitory signaling pathway of PD-1/PD-L1 and the mechanism of action for an inhibitor like this compound.

PD1_Pathway cluster_APC Antigen Presenting Cell (APC) / Tumor Cell cluster_TCell T-Cell PDL1 PD-L1 PD1 PD-1 PDL1->PD1 Signal 2 (Inhibition) MHC MHC TCR TCR MHC->TCR Signal 1 (Activation) Inhibition Inhibition of T-Cell Activation PD1->Inhibition Activation T-Cell Activation TCR->Activation Inhibition->Activation This compound This compound (Inhibitor) This compound->PDL1 Blocks Interaction

Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.

Workflow for Handling this compound

The following diagram outlines the standard workflow for the safe handling and use of this compound in a laboratory setting.

LH1307_Workflow start Start receive Receive and Inspect This compound start->receive store Store Appropriately (-20°C or 4°C) receive->store ppe Don Personal Protective Equipment (PPE) store->ppe weigh Weigh Powder in Ventilated Area ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_waste Dispose of Contaminated Waste and Unused Product experiment->dispose_waste decontaminate Decontaminate Work Area and Equipment dispose_waste->decontaminate end End decontaminate->end

Caption: Standard operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LH1307
Reactant of Route 2
Reactant of Route 2
LH1307

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.